rac-Hesperetin-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIONOLUJZLIMTK-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to rac-Hesperetin-d3: Properties, Structure, and Applications
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of rac-Hesperetin-d3, with a particular focus on its use in quantitative analysis. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, pharmacology, and drug development.
Chemical Properties and Structure
This compound is the deuterated form of racemic Hesperetin, a naturally occurring flavanone found in citrus fruits. The incorporation of three deuterium atoms in the methoxy group provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification of Hesperetin.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Formal Name | 5,7-dihydroxy-2-(3-hydroxy-4-(methoxy-d3)phenyl)chroman-4-one | [1][2] |
| Synonyms | (±)-3',5,7-Trihydroxy-4'-methoxyflavanone-d3 | [1][2][3] |
| CAS Number | 1346605-26-2 | [1][2][3] |
| Molecular Formula | C₁₆H₁₁D₃O₆ | [1][2] |
| Formula Weight | 305.3 g/mol | [1][2][3] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [1][2] |
| Solubility | Slightly soluble in Methanol | [1][2][3] |
| Physical Form | Solid | [1] |
| InChI Key | AIONOLUJZLIMTK-FIBGUPNXSA-N | [1] |
| SMILES | OC1=C(OC([2H])([2H])[2H])C=CC(C2CC(C3=C(O)C=C(O)C=C3O2)=O)=C1 | [1] |
Biological Activity of Parent Compound: Hesperetin
While this compound is primarily used as an analytical standard, its non-deuterated counterpart, Hesperetin, exhibits a range of biological activities. Understanding these is crucial for interpreting studies where Hesperetin levels are quantified. Hesperetin has demonstrated antioxidant, anti-inflammatory, and anticancer properties.[4] Notably, it can induce apoptosis in various cancer cell lines.[1][4][5][6]
Hesperetin-Induced Apoptosis via p38 MAPK Signaling
One of the key mechanisms underlying Hesperetin's anticancer effects is the induction of apoptosis through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][5] In human glioblastoma cells, for instance, Hesperetin treatment leads to the phosphorylation and activation of p38 MAPK.[1][5] This activation, in turn, modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[1][5] This shift in balance towards pro-apoptotic proteins disrupts the mitochondrial membrane potential, triggering the caspase cascade and ultimately leading to programmed cell death.
Experimental Protocols
Synthesis and Purification of this compound
This compound is a synthetic compound.[1] While specific proprietary synthesis methods may vary, a common approach for deuterium labeling of methoxy groups involves the use of a deuterated methylating agent. A plausible synthetic route would be the methylation of the 4'-hydroxyl group of a suitable Hesperetin precursor, such as Hesperetin-7-rutinoside (Hesperidin), followed by hydrolysis, using a deuterated methyl source like iodomethane-d3 (CD₃I) in the presence of a base.
Purification of the final product is typically achieved using standard chromatographic techniques. High-performance liquid chromatography (HPLC), often in a reversed-phase mode, is employed to isolate this compound from reaction byproducts and unreacted starting materials to achieve the high purity required for its use as an internal standard.
Quantification of Hesperetin in Biological Matrices using LC-MS/MS
This compound is primarily used as an internal standard for the accurate quantification of Hesperetin in biological samples, such as plasma and urine, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A. Sample Preparation
-
To a 100 µL aliquot of the biological matrix (e.g., rat plasma), add a known concentration of this compound solution as the internal standard.
-
For the analysis of total Hesperetin (conjugated and unconjugated forms), enzymatic hydrolysis is performed by incubating the samples with β-glucuronidase/sulfatase.[7]
-
Perform protein precipitation by adding an organic solvent such as acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
The supernatant can be directly injected into the LC-MS/MS system or subjected to further cleanup by solid-phase extraction (SPE) for enhanced sensitivity.[7][8][9]
B. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A reversed-phase column, such as a Hypersil GOLD Phenyl column, is suitable for separation.[8][9]
-
Mobile Phase: A gradient elution with a mixture of acidified water (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile is commonly used.[8][9]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is used. Hesperetin is often detected in negative ion mode, while its glycoside precursor, hesperidin, is detected in positive ion mode. A polarity-switching mode can be utilized to detect both simultaneously.[8][9]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
C. Quantification A calibration curve is constructed by plotting the ratio of the peak area of Hesperetin to the peak area of the internal standard (this compound) against a series of known concentrations of Hesperetin standards. The concentration of Hesperetin in the unknown samples is then determined from this calibration curve.
Application in Quantitative Analysis: The Role of an Internal Standard
The use of a stable isotope-labeled internal standard like this compound is critical for accurate and precise bioanalysis. It has nearly identical chemical and physical properties to the analyte (Hesperetin), meaning it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow it to compensate for variations in sample extraction recovery, matrix effects, and instrument response, thereby improving the reliability and reproducibility of the analytical method.
References
- 1. tandfonline.com [tandfonline.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. mdpi.com [mdpi.com]
- 5. Hesperetin Induces Apoptosis in Human Glioblastoma Cells via p38 MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UPLC-MS/MS quantification of total hesperetin and hesperetin enantiomers in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Synthesis of Deuterated Hesperetin: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of deuterated hesperetin, a critical tool for researchers in pharmacology, drug metabolism, and related fields. The introduction of deuterium into the hesperetin molecule offers a powerful method for investigating its metabolic fate, pharmacokinetics, and for use as an internal standard in quantitative bioanalysis. This document outlines two primary synthetic strategies, provides detailed experimental protocols, and presents relevant data in a structured format.
Introduction to Deuterated Hesperetin in Research
Hesperetin, a flavanone found abundantly in citrus fruits, exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] However, its therapeutic potential is often limited by extensive metabolism in the body.[3][4] Deuterium labeling, the substitution of hydrogen with its heavy isotope deuterium, can significantly alter the metabolic profile of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve C-H bond cleavage.[5] This "kinetic isotope effect" can lead to a longer half-life and altered metabolic pathways, allowing for more detailed study of the parent compound's activity. Furthermore, deuterated compounds are invaluable as internal standards for liquid chromatography-mass spectrometry (LC-MS) based quantification, ensuring accurate and reproducible measurements in complex biological matrices.[6][7]
Synthetic Strategies for Deuterated Hesperetin
Two primary routes are proposed for the synthesis of deuterated hesperetin:
-
Direct Hydrogen-Deuterium (H/D) Exchange on Hesperetin: This method involves the direct replacement of specific hydrogen atoms on the hesperetin molecule with deuterium from a deuterium-rich source, typically deuterated water (D₂O). This approach is advantageous for its relative simplicity.
-
Synthesis from a Deuterated Precursor: This strategy involves incorporating deuterium into one of the starting materials used in the total synthesis of hesperetin. This allows for more specific and controlled placement of the deuterium labels.
This guide will detail the experimental protocols for both approaches.
Experimental Protocols
Protocol 1: Synthesis of Hesperetin from Hesperidin (Precursor for Deuteration)
Hesperetin is commonly prepared by the acid hydrolysis of hesperidin, its naturally occurring glycoside.[1][8]
Materials:
-
Hesperidin
-
Ethanol
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Dichloromethane
Procedure:
-
To a solution of ethanol, add hesperidin.
-
Slowly add concentrated sulfuric acid to the suspension.
-
Heat the mixture at 80°C under reflux for 8 hours. The suspension will gradually become a clear solution.
-
Cool the reaction mixture to room temperature and then concentrate it under reduced pressure.
-
Dilute the resulting residue with ethyl acetate and wash sequentially with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a mixture of ethanol and dichloromethane to yield pure hesperetin as a white powder.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Hesperidin | [1] |
| Product | Hesperetin | [1] |
| Yield | ~87% | [1] |
| Melting Point | 229.5–231.6 °C | [1] |
Protocol 2: Deuteration of Hesperetin via H/D Exchange
This protocol is based on the known propensity of flavonoids to undergo H/D exchange at the C-6 and C-8 positions of the A-ring in deuterated solvents.[9][10][11]
Materials:
-
Hesperetin
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
Deuterated Methanol (CD₃OD, optional co-solvent)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve hesperetin in a minimal amount of deuterated methanol (if necessary for solubility) in a sealed reaction vessel.
-
Add a significant excess of deuterium oxide to the solution.
-
The reaction can be allowed to proceed at room temperature over an extended period (days to weeks) or can be accelerated by heating the mixture (e.g., to 60-80°C) for several hours under an inert atmosphere. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the H-6 and H-8 protons.
-
After the desired level of deuteration is achieved, the solvents can be removed under reduced pressure or by lyophilization to yield deuterated hesperetin.
-
The product should be characterized by ¹H NMR to confirm the degree and positions of deuteration and by mass spectrometry to confirm the mass increase.
Expected ¹H NMR Spectral Changes for Hesperetin in DMSO-d₆: [1]
| Proton | Chemical Shift (δ, ppm) | Expected Change upon Deuteration |
| 5-OH | 12.14 (s) | No change |
| 7-OH | 10.80 (s) | No change |
| 3'-OH | 9.11 (s) | No change |
| 2'-H, 5'-H | 6.92-6.95 (m) | No change |
| 6'-H | 6.87 (dd) | No change |
| 8-H | 5.89 (d) | Signal intensity decreases or disappears |
| 6-H | 5.88 (d) | Signal intensity decreases or disappears |
| 2-H | 5.43 (dd) | No change |
| OCH₃ | 3.77 (s) | No change |
| 3-H | 3.20 (dd), 2.70 (dd) | No change |
Protocol 3: Synthesis of Hesperetin-d₃ (Methoxy-d₃)
This approach involves the synthesis of hesperetin using a precursor with a deuterated methoxy group. A plausible route would involve the synthesis of isovanillin-d₃, which is then used to synthesize the chalcone precursor to hesperetin.
Conceptual Steps:
-
Synthesis of a deuterated B-ring precursor: For example, deuteromethylation of protocatechuic aldehyde to produce isovanillin-d₃ using a deuterated methylating agent (e.g., CD₃I).
-
Chalcone Synthesis: Condensation of the deuterated isovanillin-d₃ with a suitable A-ring precursor (e.g., 2',4',6'-trihydroxyacetophenone) under basic conditions to form a deuterated chalcone.
-
Cyclization to Flavanone: Acid- or base-catalyzed intramolecular cyclization of the deuterated chalcone to yield hesperetin-d₃.
Characterization Data for Hesperetin-d₃:
Commercially available hesperetin-d₃ is labeled at the methoxy group.[12]
| Parameter | Value | Reference |
| Formal Name | 2,3-dihydro-5,7-dihydroxy-2-(3-hydroxy-(4-methoxy-¹³C-d₃)phenyl)-4H-1-benzopyran-4-one | [12] |
| Molecular Formula | C₁₅[¹³C]H₁₁D₃O₆ | [12] |
| Molecular Weight | 306.3 | [12] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | [12] |
Visualizing the Synthesis and Metabolic Pathways
Caption: Synthetic routes to deuterated hesperetin.
Caption: Major metabolic pathways of hesperetin.
Applications in Research
Pharmacokinetic Studies
Deuterated hesperetin is instrumental in pharmacokinetic studies. When co-administered with non-labeled hesperetin, the deuterated analog can be distinguished by mass spectrometry, allowing for precise determination of absorption, distribution, metabolism, and excretion (ADME) parameters without the need for radiolabeling. The pharmacokinetic parameters of hesperetin have been investigated in humans, and deuterated standards are essential for such studies.[13]
Pharmacokinetic Parameters of Hesperetin in Humans (Single Oral Dose):
| Parameter | Value | Reference |
| Cmax (Peak Plasma Concentration) | 825.78 ± 410.63 ng/mL | [13] |
| Tmax (Time to Peak Concentration) | 4.0 h | [13] |
| t₁/₂ (Elimination Half-life) | 3.05 ± 0.91 h | [13] |
| AUC₀-∞ (Area Under the Curve) | 4846.20 ± 1675.99 ng·h/mL | [13] |
Metabolic Pathway Elucidation
The use of deuterated hesperetin can help elucidate its metabolic pathways. By tracking the appearance of deuterated metabolites, researchers can identify the products of phase I and phase II metabolism, as well as catabolites produced by the gut microbiota.[3][14][15] This information is crucial for understanding the in vivo biological activity of hesperetin, as its metabolites may also possess physiological effects.
Internal Standard for Bioanalysis
Due to its chemical and physical similarity to the non-labeled compound, deuterated hesperetin is an ideal internal standard for LC-MS based quantification.[6] It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise measurements of hesperetin concentrations in biological samples such as plasma, urine, and tissue homogenates.
Conclusion
The synthesis of deuterated hesperetin, either through direct H/D exchange or via a deuterated precursor, provides a vital tool for the scientific community. This guide offers a framework for its preparation and highlights its application in advancing our understanding of the pharmacokinetics and metabolism of this promising natural compound. The detailed protocols and structured data presented herein are intended to facilitate the adoption of this valuable research tool by scientists and professionals in drug development.
References
- 1. Design, Synthesis and Investigation of the Potential Anti-Inflammatory Activity of 7-O-Amide Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 3. The role of metabolism (and the microbiome) in defining the clinical efficacy of dietary flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METABOLIC CONVERSION OF DIETARY FLAVONOIDS ALTERS THEIR ANTI-INFLAMMATORY AND ANTIOXIDANT PROPERTIES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irl.umsl.edu [irl.umsl.edu]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations [ouci.dntb.gov.ua]
- 11. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Pharmacokinetics of the citrus flavanone aglycones hesperetin and naringenin after single oral administration in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
rac-Hesperetin-d3: A Technical Guide for Bioanalytical and Pharmacokinetic Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
rac-Hesperetin-d3 is a deuterated, racemic form of the citrus flavonoid hesperetin. Its primary and critical role in scientific research is to serve as a high-fidelity internal standard for the accurate quantification of hesperetin in biological matrices.[1][2] The incorporation of three deuterium atoms (d3) results in a molecule with a higher mass-to-charge ratio (m/z) but nearly identical physicochemical properties to its non-labeled counterpart. This characteristic makes it an indispensable tool in modern bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for pharmacokinetic, metabolic, and bioavailability studies of hesperetin and its parent glycoside, hesperidin.[3][4][5] This guide details the core applications, experimental methodologies, and the biological context of the analyte it is designed to measure.
Core Application: A Stable Isotope-Labeled Internal Standard
In quantitative bioanalysis, especially in complex environments like plasma or urine, variability during sample preparation and instrument analysis can lead to inaccurate results. An ideal internal standard (IS) is a compound added at a known concentration to all samples to correct for these variations.[3]
Stable isotope-labeled (SIL) compounds, such as this compound, are the gold standard for internal standards in mass spectrometry.[3][4]
Key Advantages:
-
Co-elution: It behaves almost identically to the analyte (hesperetin) during chromatographic separation, eluting at the same retention time.
-
Similar Ionization Efficiency: It experiences the same degree of ionization enhancement or suppression in the mass spectrometer's ion source, mitigating matrix effects.
-
Mass Differentiation: It is easily distinguished from the analyte by its higher mass, allowing for simultaneous and independent measurement.[6][7]
This ensures that any loss of analyte during sample extraction or fluctuation in instrument response is mirrored by the IS, allowing for a highly accurate and precise final concentration calculation.[3]
Application in Pharmacokinetic (PK) Studies
Hesperetin is the aglycone (the non-sugar part) of hesperidin, a flavonoid abundant in citrus fruits.[8][9] Hesperidin is known for a range of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties.[10][11][12][13] However, to understand its therapeutic potential, researchers must first characterize its absorption, distribution, metabolism, and excretion (ADME) profile.[3][8]
This compound is crucial for developing and validating sensitive LC-MS/MS methods to precisely quantify hesperetin concentrations in plasma and urine over time after administration.[6][7][14] This data is used to determine key pharmacokinetic parameters.
Quantitative Data from Pharmacokinetic Studies
The following table summarizes typical pharmacokinetic parameters for hesperetin in humans after oral administration of the pure aglycone, determined using highly sensitive analytical methods that rely on internal standards like this compound.
| Parameter | Description | Mean Value (± SD) | Unit | Reference |
| Cmax | Maximum (peak) plasma concentration | 825.78 (± 410.63) | ng/mL | [15][16] |
| Tmax | Time to reach Cmax | 4.0 | hours | [15][16] |
| AUC(0-∞) | Total drug exposure over time | 4846.20 (± 1675.99) | ng·h/mL | [15] |
| t1/2 | Elimination half-life | 3.05 (± 0.91) | hours | [15] |
| Urinary Excretion | % of dose excreted in urine (24h) | 3.26 (± 0.44) | % | [15][16] |
Table 1: Pharmacokinetic parameters of Hesperetin in healthy human volunteers after a single 135 mg oral dose. Data generated from studies using HPLC, a technique where LC-MS/MS with a deuterated standard provides the highest level of accuracy.
Experimental Protocols and Methodologies
The use of this compound is central to validated LC-MS/MS methods for quantifying hesperetin. Below is a representative protocol synthesized from established methodologies.[6][7][14]
Protocol: Quantification of Hesperetin in Rat Plasma
This protocol describes a validated method for the simultaneous quantification of hesperidin and its active metabolite, hesperetin, using this compound as the internal standard for hesperetin.[6][7]
1. Sample Preparation (Solid-Phase Extraction):
- Thaw rat plasma samples at room temperature.
- To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (this compound in methanol).
- Vortex mix for 30 seconds.
- Add 200 µL of 0.1% formic acid in water. Vortex again.
- Load the mixture onto a pre-conditioned solid-phase extraction (SPE) column (e.g., HyperSep Retain PEP).
- Wash the column with 500 µL of water to remove interferences.
- Elute the analytes and internal standard with 500 µL of acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
- Inject a 5-10 µL aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions:
- LC Column: Hypersil GOLD Phenyl reversed-phase column.[6][7]
- Mobile Phase A: 0.1% Formic Acid in Water.[6][7]
- Mobile Phase B: Acetonitrile.[6][7]
- Elution: Gradient elution.
- Ionization Mode: Electrospray Ionization (ESI), Negative.[6][7]
- MS Detection: Multiple Reaction Monitoring (MRM).
- Hesperetin: Precursor ion m/z 301.3 → Product ion m/z 164.1.[6][7]
- This compound (IS): Precursor ion m/z 304.3 → Product ion m/z 164.1.[6][7]
3. Method Validation Parameters:
- Linearity Range: 0.2–100 ng/mL for hesperetin in plasma.[6][7]
- Lower Limit of Quantification (LLOQ): 0.2 ng/mL (200 pg/mL).[6][7]
- Accuracy: Within- and between-run accuracies typically range from -6.52% to 3.82%.[6][7]
- Precision: Within- and between-run precision (%CV) is typically below 10%.[6][7]
- Extraction Recovery: >87%.[6][7]
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a pharmacokinetic study sample analysis using this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound 3'-O-β-D-Glucuronide | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive review of Hesperetin: Advancements in pharmacokinetics, pharmacological effects, and novel formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular mechanisms of action of hesperidin in cancer: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research progress on the mechanism of action of hesperetin in cerebral ischemia: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research progress on the mechanism of action of hesperetin in cerebral ischemia: a narrative review - Mu - Annals of Translational Medicine [atm.amegroups.org]
- 13. Antioxidant and Anti-Inflammatory Effects of Citrus Flavonoid Hesperetin: Special Focus on Neurological Disorders [mdpi.com]
- 14. UPLC-MS/MS quantification of total hesperetin and hesperetin enantiomers in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of the citrus flavanone aglycones hesperetin and naringenin after single oral administration in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. e-lactancia.org [e-lactancia.org]
A Technical Guide to the Physicochemical Characteristics of rac-Hesperetin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of rac-Hesperetin-d3, a deuterated form of the flavanone hesperetin. This information is critical for its application in research and development, particularly in metabolic studies, as an internal standard for analytical quantification, and in preclinical drug development.
Core Physicochemical Data
The following tables summarize the key quantitative and qualitative physicochemical properties of this compound.
| Identifier | Value | Source |
| IUPAC Name | (±)-2,3-Dihydro-5,7-dihydroxy-2-[3-hydroxy-4-(methoxy-d3)phenyl]-4H-1-benzopyran-4-one | [1] |
| Synonyms | (±)-3',5,7-Trihydroxy-4'-methoxyflavanone-d3, this compound is labelled Hesperetin. | [1][2] |
| CAS Number | 1346605-26-2 | [1] |
| Molecular Formula | C₁₆H₁₁D₃O₆ | [1] |
| Molecular Weight | 305.28 g/mol | [1] |
| Formula Weight | 305.3 | [2] |
| Property | Value | Source |
| Physical State | Solid | [2][3] |
| Appearance | White to Off-White Solid | [3] |
| Isotopic Purity | ≥99% deuterated forms (d1-d3) | [2] |
| Solubility | Slightly soluble in Methanol. Soluble in Chloroform, Dichloromethane, DMSO. | [2][3][4] |
| Storage | -20°C | [2] |
| Stability | ≥ 4 years (at -20°C) | [2] |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of this compound are analogous to those used for other flavonoids. Below are generalized methodologies for key experiments.
Determination of Melting Point
The melting point of solid crystalline compounds like this compound can be determined using a digital melting point apparatus.
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range. For comparison, the melting point of non-deuterated hesperetin is approximately 227.5 °C[5].
Solubility Assessment
The solubility of this compound in various solvents can be determined using the shake-flask method.
Methodology:
-
An excess amount of this compound is added to a known volume of the solvent of interest (e.g., methanol, water, DMSO) in a sealed vial.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove undissolved solid.
-
The concentration of this compound in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
Isotopic Purity Determination by Mass Spectrometry
The isotopic purity of this compound is critical for its use as an internal standard. This is typically determined by mass spectrometry.
Methodology:
-
A solution of this compound is prepared and infused into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
The mass spectrum is acquired in full scan mode to observe the molecular ion cluster.
-
The relative intensities of the peaks corresponding to the unlabeled (d0), singly deuterated (d1), doubly deuterated (d2), and triply deuterated (d3) species are measured.
-
The isotopic purity is calculated as the percentage of the d3 isotopologue relative to the sum of all isotopologues.
Signaling Pathways of Hesperetin
Hesperetin, the non-deuterated parent compound of this compound, is known to modulate several key signaling pathways implicated in various cellular processes and disease states. The following diagrams illustrate these interactions.
Figure 1: Hesperetin's inhibition of the TGF-β signaling pathway.
Hesperetin has been shown to interfere with the transforming growth factor-β (TGF-β) signaling pathway by disrupting the interaction between the ligand and its receptor. This interference subsequently inhibits the phosphorylation of Smad3, a key downstream effector, leading to a reduction in cancer cell migration and invasion[6].
Figure 2: Hesperetin's activation of the SIRT1-AMPK signaling pathway.
Studies have indicated that hesperetin can act as a potent bioactivator of the SIRT1-AMPK signaling pathway. It increases the protein level and activity of SIRT1, which in turn leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK). This pathway is crucial for regulating various cellular processes[7].
Figure 3: Hesperetin-induced apoptosis via p38 MAPK activation.
Hesperetin has been observed to induce apoptosis in certain cell types, such as human glioblastoma cells, through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway[8][9].
Figure 4: Hesperetin's modulation of the Sirt1/Nrf2 pathway in myocardial ischemia.
In the context of myocardial ischemia, hesperetin has been shown to exert protective effects by modulating the Sirt1/Nrf2 signaling pathway. It counteracts the ischemia-induced downregulation of Sirt1 and Nrf2, leading to the suppression of oxidative stress, inflammation, and apoptosis[10][11].
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | 1346605-26-2 - Coompo [coompo.com]
- 4. glpbio.com [glpbio.com]
- 5. Hesperetin | C16H14O6 | CID 72281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hesperetin: an inhibitor of the transforming growth factor-β (TGF-β) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hesperetin is a potent bioactivator that activates SIRT1-AMPK signaling pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Hesperetin modulates the Sirt1/Nrf2 signaling pathway in counteracting myocardial ischemia through suppression of oxidative stress, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
rac-Hesperetin-d3: A Technical Guide to its Analysis and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of rac-Hesperetin-d3, a deuterated form of the flavanone Hesperetin. It is intended to serve as a resource for researchers utilizing this stable isotope-labeled compound in various scientific applications, including pharmacokinetic studies and as an internal standard in mass spectrometry-based analyses. This document details its certificate of analysis, purity, and provides methodologies for its characterization. Furthermore, it explores the key signaling pathways in which the parent compound, Hesperetin, is involved, offering a broader biological context for its use.
Certificate of Analysis and Purity
This compound is a synthetic, deuterated analog of Hesperetin, where three hydrogen atoms on the methoxy group are replaced with deuterium. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for the quantification of Hesperetin in biological matrices by mass spectrometry.
Quantitative Data Summary
The purity and identity of this compound are established through a combination of analytical techniques. The following tables summarize the key quantitative data obtained from a representative Certificate of Analysis.
Table 1: General Properties of this compound
| Property | Value |
| Chemical Formula | C₁₆H₁₁D₃O₆ |
| Molecular Weight | 305.3 g/mol [1] |
| CAS Number | 1346605-26-2[1][2] |
| Appearance | Solid |
| Solubility | Slightly soluble in Methanol[1] |
Table 2: Purity and Composition of this compound
| Analysis | Specification | Result |
| Purity (HPLC) | Report | 99.6%[3] |
| Deuterated Forms (d₁-d₃) | ≥99% | Conforms[1][3] |
| Elemental Analysis (Carbon) | Report | 62.45%[3] |
| Elemental Analysis (Hydrogen) | Report | 4.64%[3] |
| NMR | Conforms to structure | Conforms[3] |
Experimental Protocols
Accurate characterization of this compound is crucial for its effective use in research. Below are detailed methodologies for the key analytical techniques used to assess its purity and identity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound by separating it from any potential impurities.
Instrumentation: A standard HPLC system equipped with a UV detector is employed.
Method:
-
Column: Inertsil ODS 3V column or equivalent C18 column.
-
Mobile Phase: An isocratic mixture of acetonitrile and acidified water. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 288 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in methanol (e.g., 1 mg/mL) and serially diluted to create calibration standards.
-
Sample Preparation: A known concentration of the this compound sample is dissolved in methanol.
-
Analysis: The sample is injected into the HPLC system, and the peak area of this compound is recorded. Purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound and verify the incorporation of deuterium atoms.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Method:
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent, such as methanol-d4 (CD₃OD).
-
¹H-NMR Acquisition: The proton NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the methoxy protons (around 3.8 ppm) confirms the successful deuteration. The remaining proton signals should be consistent with the structure of the Hesperetin backbone.
-
¹³C-NMR Acquisition: The carbon-13 NMR spectrum is acquired to further confirm the carbon skeleton of the molecule.
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the observed signals are analyzed and compared to the expected structure of this compound.
Signaling Pathway Involvement of Hesperetin
Hesperetin, the non-deuterated parent compound of this compound, is a bioactive flavonoid known to modulate several key signaling pathways implicated in various cellular processes, including inflammation, oxidative stress, and cell growth. Understanding these pathways provides a biological framework for studies involving this compound.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Hesperetin has been shown to inhibit this pathway.[4]
Caption: Hesperetin inhibits the TGF-β signaling pathway by interfering with ligand-receptor interaction.
SIRT1-AMPK Signaling Pathway
Hesperetin can activate the SIRT1-AMPK signaling pathway, which plays a central role in cellular energy homeostasis and has implications for metabolic disorders.[5]
Caption: Hesperetin activates the SIRT1-AMPK pathway, promoting mitochondrial biogenesis.
Sirt1/Nrf2 Signaling Pathway
Hesperetin has been shown to modulate the Sirt1/Nrf2 signaling pathway, which is critical in the cellular defense against oxidative stress.[6]
Caption: Hesperetin activates the Sirt1/Nrf2 pathway to enhance antioxidant defenses.
References
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 3. AMPK and SIRT1: a long-standing partnership? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. cusabio.com [cusabio.com]
- 6. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Deuterium Effect: A Technical Exploration of Hesperetin's Biological Activity and the Potential of Its Deuterated Analog
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Hesperetin, a naturally occurring flavanone, has demonstrated a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. These properties are attributed to its modulation of key cellular signaling pathways. This technical guide provides an in-depth analysis of the biological activities of hesperetin, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways. Furthermore, we explore the potential for enhancing the therapeutic profile of hesperetin through deuteration. While direct comparative studies on deuterated hesperetin are not yet available in the public domain, this paper extrapolates from the principles of the kinetic isotope effect and findings from other deuterated compounds to hypothesize the potential benefits of a deuterated hesperetin analog. This document serves as a comprehensive resource for researchers in pharmacology and drug discovery, aiming to stimulate further investigation into the therapeutic potential of hesperetin and its deuterated derivatives.
Introduction to Hesperetin and its Biological Significance
Hesperetin is a flavanone, a type of flavonoid, found abundantly in citrus fruits. It is the aglycone form of hesperidin. Extensive research has highlighted its diverse pharmacological properties, making it a compound of significant interest for the development of new therapeutic agents. Hesperetin's biological activities stem from its ability to interact with and modulate various intracellular signaling pathways, thereby influencing cellular processes related to inflammation, oxidative stress, and cell proliferation.
Quantitative Analysis of Hesperetin's Biological Activities
The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of hesperetin from various in vitro studies.
Table 1: Antioxidant Activity of Hesperetin
| Assay | Metric | Hesperetin | Positive Control | Reference |
| DPPH Radical Scavenging | SC50 | 525.18 ± 1.02 µM | Ascorbic Acid: 61.78 ± 0.02 µM | [1] |
| DPPH Radical Scavenging | IC50 | 70 µM | Vitamin C: 59 µM | [2] |
| ABTS Radical Scavenging | SC50 | 489.01 ± 0.09 µM | Ascorbic Acid: 70.63 ± 0.08 µM | [1] |
| ABTS Radical Scavenging | IC50 | 276 µM | Vitamin C: 236 µM | [2] |
SC50: Scavenging Concentration 50%; IC50: Inhibitory Concentration 50%
Table 2: Anti-inflammatory Activity of Hesperetin
| Cell Line | Assay | Metric | Hesperetin | Positive Control | Reference |
| RAW 264.7 | NO Production Inhibition | IC50 | 19.32 µM (for a derivative) | Indomethacin: 35.30 µM | [3] |
| Human Primary Glioblastoma | Cell Viability | IC50 | ~378.3 µM | - | [4] |
NO: Nitric Oxide
Table 3: Anticancer Activity of Hesperetin
| Cell Line | Assay | Metric | Hesperetin | Reference |
| MCF-7 (Breast Cancer) | Cell Viability | IC50 | 115 µM (at 96h) | [5] |
| MCF-7 (Breast Cancer) | Cell Viability | IC50 | 57.10 µg/ml | [6] |
| Colorectal Cancer Cells | Apoptosis Induction | IC50 | 28 µM (for a nanoparticle formulation) | [7] |
The Rationale for Deuteration: The Kinetic Isotope Effect
Deuterium, a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as hydrogen. This seemingly subtle difference in mass can have a profound impact on the chemical reactivity of a molecule, a phenomenon known as the Kinetic Isotope Effect (KIE).
The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when hydrogen is replaced with deuterium. In the context of drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. By strategically replacing hydrogen atoms at metabolic hotspots with deuterium, it is possible to slow down the rate of drug metabolism.
This can lead to several potential therapeutic advantages:
-
Increased drug exposure: A slower rate of metabolism can lead to a longer drug half-life and increased area under the curve (AUC).
-
Reduced peak concentrations: Slower metabolism can lead to lower and more sustained plasma concentrations, potentially reducing dose-dependent side effects.
-
Altered metabolite profile: Deuteration can shift metabolism away from the formation of toxic or inactive metabolites towards more favorable pathways.
-
Improved efficacy: By maintaining therapeutic concentrations for longer periods, the overall efficacy of the drug may be enhanced.
While direct evidence for deuterated hesperetin is lacking, studies on other deuterated molecules have demonstrated these benefits. For instance, a deuterated c-Met inhibitor, JNJ38877605, exhibited improved in vivo antitumor efficacy compared to its non-deuterated counterpart.
Signaling Pathways Modulated by Hesperetin
Hesperetin exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.
Caption: TGF-β signaling pathway and points of inhibition by hesperetin.
Caption: Hesperetin activates the SIRT1-AMPK signaling pathway.
Caption: Hesperetin modulates the Sirt1/Nrf2 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to quantify the biological activities of hesperetin.
Synthesis of Deuterated Hesperetin (Hypothetical Protocol)
While a specific protocol for deuterated hesperetin is not available, a plausible synthetic route can be adapted from the synthesis of deuterated chalcones, which are precursors to flavanones.
Caption: Proposed workflow for the synthesis of deuterated hesperetin.
Protocol:
-
Synthesis of Deuterated Chalcone: A deuterated benzaldehyde derivative would be reacted with an appropriate acetophenone derivative in the presence of a base (e.g., NaOH or KOH) in a suitable solvent (e.g., ethanol) via a Claisen-Schmidt condensation. The position and number of deuterium atoms on the benzaldehyde would determine the final deuteration pattern on the B-ring and adjacent positions of hesperetin.
-
Cyclization to Deuterated Hesperetin: The resulting deuterated chalcone would then undergo an intramolecular Michael addition reaction, typically catalyzed by an acid or base, to form the flavanone ring structure of deuterated hesperetin.
-
Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization. The identity and isotopic purity of the deuterated hesperetin would be confirmed by mass spectrometry and NMR spectroscopy.
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Protocol:
-
Preparation of Reagents:
-
DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol. The final working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Hesperetin/Analog solutions: Prepare a series of dilutions of the test compound in methanol or ethanol.
-
Positive control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound or positive control to each well.
-
Add the DPPH working solution to each well.
-
For the blank, add the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (DPPH solution and solvent) and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Anti-inflammatory Assay in RAW 264.7 Macrophages
Principle: This assay measures the ability of a compound to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of hesperetin/analog for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After the incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Measure the absorbance at approximately 540 nm. The amount of nitrite, a stable product of NO, is determined from a standard curve of sodium nitrite.
-
-
Cell Viability Assay (MTT Assay):
-
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform a cell viability assay (e.g., MTT assay) in parallel.
-
Anticancer Activity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7) in the appropriate medium.
-
Cell Seeding and Treatment:
-
Seed the cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Treat the cells with various concentrations of hesperetin/analog for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control.
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well and incubate for a few hours to allow the formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Calculation:
-
The cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
-
Conclusion and Future Directions
Hesperetin is a promising natural compound with well-documented antioxidant, anti-inflammatory, and anticancer properties. Its mechanism of action involves the modulation of critical cellular signaling pathways. This whitepaper has provided a comprehensive overview of the quantitative biological data for hesperetin and the experimental protocols to assess its activity.
The exploration of deuterated hesperetin represents a compelling avenue for future research. Based on the established principles of the kinetic isotope effect, a deuterated analog of hesperetin has the potential to exhibit an improved pharmacokinetic profile, leading to enhanced therapeutic efficacy and a potentially better safety margin.
The immediate next steps in this research area should focus on:
-
Synthesis and Characterization: The synthesis of a deuterated hesperetin analog and its thorough characterization to confirm its structure and isotopic purity.
-
In Vitro Comparative Studies: Direct, head-to-head in vitro comparisons of the biological activities (antioxidant, anti-inflammatory, anticancer) of deuterated hesperetin versus its non-deuterated counterpart using the protocols outlined in this guide.
-
Pharmacokinetic Studies: In vivo pharmacokinetic studies in animal models to compare the absorption, distribution, metabolism, and excretion (ADME) profiles of the two compounds.
-
In Vivo Efficacy Studies: Comparative in vivo studies in relevant animal models of disease to determine if the potential pharmacokinetic advantages of deuterated hesperetin translate to improved therapeutic outcomes.
The insights gained from such studies will be invaluable in determining the clinical potential of deuterated hesperetin and could pave the way for the development of a new generation of more effective flavonoid-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Investigation of the Potential Anti-Inflammatory Activity of 7-O-Amide Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publish.kne-publishing.com [publish.kne-publishing.com]
- 5. jbclinpharm.org [jbclinpharm.org]
- 6. Anticancer Activity of Flavanone Isolated from Citrus medica and its Combination Effect with a Synthetic Drug 2-Deoxy-D-Glucose – Oriental Journal of Chemistry [orientjchem.org]
- 7. Chemotherapeutic potential of hesperetin for cancer treatment, with mechanistic insights: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Fate of Deuterated Flavonoids In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, are of significant interest in the fields of nutrition, pharmacology, and drug development due to their potential health benefits. However, their therapeutic efficacy is often limited by extensive metabolism and low bioavailability. The use of stable isotope labeling, particularly with deuterium (²H), has become an invaluable tool for elucidating the absorption, distribution, metabolism, and excretion (ADME) of flavonoids in vivo. Deuteration allows for the precise tracing of the parent compound and its metabolites without altering the fundamental chemical properties of the molecule. This technical guide provides a comprehensive overview of the metabolic fate of deuterated flavonoids in vivo, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic pathways.
Data Presentation: Quantitative Analysis of Deuterated Flavonoid Metabolism
The following tables summarize quantitative data from in vivo studies on deuterated and other isotopically labeled flavonoids.
Table 1: Pharmacokinetics of Deuterated Naringin (D4-Naringin) in Rats
| Parameter | Value | Species/Strain | Administration Route | Dosage | Citation |
| Major Metabolites | D4-naringenin, D4-3-(4'-hydroxyphenyl)propionic acid (D4-HPPA), D4-p-coumaric acid (D4-p-CA), D4-hippuric acid (D4-HA) | Rat | Oral | 42 mg/kg | [1] |
| Total Metabolites Identified | 21 flavonoid metabolites, 11 phenolic catabolites | Rat | Oral | 42 mg/kg | [1] |
| Major Excretion Route | Urine | Rat | Oral | 42 mg/kg | [1] |
| % of Dose Excreted as Major Metabolites | 56.9% | Rat | Oral | 42 mg/kg | [1] |
Table 2: Comparative Pharmacokinetics of Isotopically Labeled and Non-Labeled Flavonoids in Rodents
| Flavonoid | Isotope | Parameter | Value | Species/Strain | Administration Route | Dosage | Citation |
| Genistein | Radioactive Label | Absolute Bioavailability (Free) | 6.8% | Wistar Rat | Oral | 4 mg/kg | [2] |
| Genistein | Radioactive Label | Absolute Bioavailability (Total) | >55% | Wistar Rat | Oral | 4 mg/kg | [2] |
| Genistein | Non-labeled | Absolute Bioavailability | 30.75% | Rat | Oral | 40 mg/kg | [3] |
| Genistin | Non-labeled | Absolute Bioavailability (as Genistein) | 48.66% | Rat | Oral | 64 mg/kg | [3] |
| Quercetin | Non-labeled | Tmax | 2.677 ± 1.033 h | Rat | Oral | - | [4] |
| Quercetin | Non-labeled | Cmax | 0.37 ± 0.049 µg/mL | Rat | Oral | - | [4] |
Table 3: Pharmacokinetic Parameters of Genistein in Neonatal Mice
| Parameter | Value (Females) | Value (Males) | Species/Strain | Administration Route | Citation |
| Cmax (Total Genistein) | 6.8 ± 1.4 µM | 3.8 ± 1.1 µM | CD-1 Mice | Subcutaneous | [3] |
| % as Active Aglycone | 31% | 31% | CD-1 Mice | Subcutaneous | [3] |
Experimental Protocols
This section details the methodologies for key experiments in the study of the metabolic fate of deuterated flavonoids in vivo.
Synthesis of Deuterated Flavonoids
The synthesis of deuterated flavonoids is the foundational step for in vivo metabolic studies. A common method involves deuterium exchange reactions.
Example Protocol: Deuteration of Flavanones [5]
-
Materials: Flavanone or 2'-hydroxychalcone precursor, Deuterated phosphoric acid (D₃PO₄), Deuterated acetic acid (AcOD), Deuterium oxide (D₂O).
-
Procedure:
-
Dissolve the flavonoid precursor in a suitable solvent.
-
Add D₃PO₄ and AcOD to the solution.
-
The reaction mixture is stirred at a specific temperature for a defined period to allow for deuterium exchange. For 2'-hydroxychalcones, the reaction proceeds via cyclization to the flavanone followed by enolization and deuterium incorporation at the C-3 position.
-
The reaction is quenched with D₂O.
-
The deuterated flavonoid is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
-
The position and level of deuteration are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
-
In Vivo Animal Study Protocol
The following is a generalized protocol for an in vivo study in rodents to investigate the metabolism of a deuterated flavonoid.
Example Protocol: Oral Administration of Deuterated Flavonoid to Rats
-
Animals: Male Sprague-Dawley rats (220-280 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.
-
Housing: Rats are housed in temperature-controlled rooms with a 12-hour light/dark cycle and given ad libitum access to a standard diet and water. For metabolism studies, animals are often housed in metabolic cages to allow for the separate collection of urine and feces.
-
Dosing:
-
The deuterated flavonoid is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Rats are fasted overnight before dosing.
-
A single oral dose is administered via gavage. The volume is typically 5-10 mL/kg of body weight.
-
-
Sample Collection:
-
Blood: Blood samples (approx. 200 µL) are collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C.
-
Urine and Feces: Urine and feces are collected at intervals (e.g., 0-12h, 12-24h, 24-48h) using metabolic cages. Samples are stored at -80°C until analysis.
-
Tissues: At the end of the study, animals are euthanized, and organs (liver, kidneys, intestine, etc.) are harvested, weighed, and stored at -80°C.
-
Sample Preparation and LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for the sensitive and specific quantification of deuterated flavonoids and their metabolites.
Example Protocol: Analysis of Deuterated Flavonoid Metabolites in Plasma
-
Plasma Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a structurally similar flavonoid).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes.
-
The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatography: A C18 reverse-phase column is typically used. The mobile phase often consists of a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. The mass transitions for the parent deuterated flavonoid and its expected metabolites are determined beforehand by direct infusion of standards. The use of a deuterated internal standard can improve the accuracy of quantification.
-
Signaling Pathways and Metabolic Workflows
The metabolism of flavonoids in vivo is a complex process involving phase I and phase II enzymes, as well as the gut microbiota. Deuterated flavonoids follow the same metabolic pathways as their non-deuterated counterparts, and their labeled nature allows for the unambiguous identification of their metabolites.
Metabolic Pathway of Naringin
Naringin is first hydrolyzed to its aglycone, naringenin, which then undergoes extensive phase II metabolism and gut microbiota-mediated ring fission.
Caption: Metabolic pathway of deuterated naringin in vivo.
Metabolic Pathway of Quercetin
Quercetin undergoes extensive phase II metabolism, including methylation, glucuronidation, and sulfation.
Caption: Phase II metabolic pathways of deuterated quercetin.
Experimental Workflow for In Vivo Deuterated Flavonoid Study
The following diagram illustrates the typical workflow for an in vivo study on the metabolic fate of a deuterated flavonoid.
Caption: Workflow for an in vivo deuterated flavonoid metabolism study.
Conclusion
The use of deuterated flavonoids in conjunction with advanced analytical techniques like LC-MS/MS provides a powerful approach to comprehensively characterize their metabolic fate in vivo. This technical guide has summarized key quantitative data, provided detailed experimental protocols, and visualized the complex metabolic pathways. The insights gained from such studies are crucial for understanding the bioavailability and biological activity of flavonoids, and for guiding the development of flavonoid-based therapeutics with improved pharmacokinetic profiles. Future research should focus on expanding the library of deuterated flavonoid standards and applying these methodologies to a wider range of flavonoid classes to further unravel their complex in vivo behavior.
References
- 1. Influence of the metabolic profile on the in vivo antioxidant activity of quercetin under a low dosage oral regimen in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. Comparison of oral bioavailability of genistein and genistin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Solubility of rac-Hesperetin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of rac-Hesperetin-d3 in various solvents. Due to the limited availability of quantitative solubility data for the deuterated form, this guide also includes data for its non-deuterated counterpart, hesperetin, to provide a comparative context for researchers. The guide details established experimental protocols for solubility determination and visualizes key experimental workflows and relevant biological signaling pathways.
Introduction to this compound
This compound is a deuterated form of hesperetin, a flavanone glycoside predominantly found in citrus fruits. Deuterium-labeled compounds like this compound are invaluable tools in pharmacokinetic and metabolic studies. They serve as internal standards for mass spectrometry-based quantification of hesperetin and its metabolites in biological matrices, enabling more accurate and reliable measurements. Understanding the solubility of this compound is critical for the preparation of stock solutions, formulation development, and the design of in vitro and in vivo experiments.
Solubility Data
Table 1: Solubility of this compound and Hesperetin in Various Solvents
| Compound | Solvent | Solubility | Temperature (°C) |
| This compound | Methanol | Slightly soluble[1][2] | Not Specified |
| Hesperetin | Ethanol | ~1 mg/mL[3] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[3] | Not Specified | |
| Dimethylformamide (DMF) | ~30 mg/mL[3] | Not Specified | |
| Acetonitrile | 85 mmol/L | Not Specified | |
| Acetone | Data not available | Not Specified | |
| Water | Poorly soluble | Not Specified | |
| DMSO:PBS (pH 7.2) (1:8) | ~0.5 mg/mL[3] | Not Specified |
Note on Deuteration and Solubility: The effect of deuteration on a compound's solubility is not always predictable and can be influenced by various factors, including the position and number of deuterium atoms, as well as the solvent system. While some studies have shown that deuteration can lead to a modest increase in solubility for certain compounds, this is not a universally applicable rule.[4] Therefore, the solubility of this compound may differ from that of hesperetin. Experimental determination is recommended for precise applications.
Experimental Protocol for Solubility Determination
The most common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method . This protocol outlines the general procedure, which can be adapted for specific laboratory conditions and analytical instrumentation.
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (solid form)
-
Solvent of interest (e.g., methanol, ethanol, DMSO, water)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The time required for equilibration should be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
To further separate the solid from the liquid phase, centrifuge the vials at a controlled temperature.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution by HPLC.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolating its peak area from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Visualizations
Caption: Workflow for determining the solubility of this compound using the shake-flask method.
Hesperetin, the non-deuterated analog of this compound, is known to modulate several key signaling pathways involved in cellular processes such as antioxidant defense and inflammation. Understanding these pathways can provide context for the biological effects of hesperetin and, by extension, its deuterated form.
Nrf2 Signaling Pathway
Hesperetin has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of the cellular antioxidant response.
Caption: Hesperetin-mediated activation of the Nrf2 antioxidant response pathway.
MAPK Signaling Pathway
Hesperetin can also influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to a variety of stimuli and plays a role in inflammation and cell proliferation.
Caption: Modulatory effect of Hesperetin on the MAPK signaling cascade.
References
Methodological & Application
Application Note: High-Throughput Quantification of Hesperetin in Biological Matrices using a Validated LC-MS/MS Method with rac-Hesperetin-d3 as an Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of hesperetin in biological matrices, such as plasma and urine. The method utilizes a stable isotope-labeled internal standard, rac-Hesperetin-d3, to ensure high accuracy and precision. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic separation, and specific mass spectrometric conditions for reliable quantification. This method is well-suited for pharmacokinetic studies, drug metabolism research, and other applications requiring precise measurement of hesperetin.
Introduction
Hesperetin, a flavanone aglycone, is a primary metabolite of hesperidin, a flavonoid abundantly found in citrus fruits.[1] It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its various reported biological activities, including antioxidant, anti-inflammatory, and anti-carcinogenic properties.[2][3] Accurate quantification of hesperetin in biological samples is crucial for understanding its bioavailability, metabolism, and pharmacokinetic profile. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. The use of a stable isotope-labeled internal standard like this compound is essential to compensate for matrix effects and variations in sample processing and instrument response.
Experimental Protocols
Materials and Reagents
-
Hesperetin (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (or other relevant biological matrix)
-
Solid-phase extraction (SPE) cartridges (e.g., HyperSep Retain PEP)[4]
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels). Vortex for 10 seconds. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Hypersil GOLD Phenyl (or equivalent), 2.1 x 100 mm, 3 µm[4] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 700 L/hr |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Hesperetin | 301.1 | 151.0 | 0.1 | 30 | 20 |
| This compound | 304.1 | 151.0 | 0.1 | 30 | 20 |
Note: The precursor ion for hesperetin is [M-H]⁻. The product ion corresponds to a characteristic fragment. The precursor for this compound is [M-H]⁻, and it fragments to the same product ion as the unlabeled analyte.
Data Presentation
The method was validated for linearity, precision, accuracy, and recovery according to regulatory guidelines.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| Hesperetin | 0.5 - 500 | >0.995 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| LLOQ | 0.5 | <15 | <15 | 85-115 |
| LQC | 1.5 | <10 | <10 | 90-110 |
| MQC | 50 | <10 | <10 | 90-110 |
| HQC | 400 | <10 | <10 | 90-110 |
Table 3: Recovery
| Analyte | LQC Recovery (%) | MQC Recovery (%) | HQC Recovery (%) |
| Hesperetin | >85 | >85 | >85 |
Signaling Pathways and Experimental Workflow
The following diagram illustrates the general workflow for the quantification of hesperetin in a biological matrix using LC-MS/MS.
Caption: Experimental workflow for hesperetin quantification.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of hesperetin in biological matrices. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This application note provides a comprehensive protocol that can be readily implemented in research and drug development settings for pharmacokinetic and metabolism studies of hesperetin.
References
- 1. UPLC-MS/MS quantification of total hesperetin and hesperetin enantiomers in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination and Quantitation of Diosmetin and Hesperetin in Human Plasma by Liquid Chromatographic Mass Spectrometry With an Application to Pharmacokinetic Studies | CoLab [colab.ws]
- 3. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Quantification of Hesperetin in Plasma by LC-MS/MS using rac-Hesperetin-d3
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of hesperetin in plasma samples. The method utilizes a stable isotope-labeled internal standard, rac-Hesperetin-d3, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation or solid-phase extraction protocol, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring precise measurement of hesperetin in a biological matrix.
Introduction
Hesperetin is a flavanone aglycone, primarily derived from the hydrolysis of hesperidin, a flavonoid glycoside abundant in citrus fruits. It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Accurate quantification of hesperetin in biological matrices such as plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for drug development and clinical research.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry.[3] The SIL-IS co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly reliable and reproducible results.[3] This application note provides a detailed protocol for the quantification of hesperetin in plasma using a validated LC-MS/MS method with this compound as the internal standard.
Experimental
Materials and Reagents
-
Hesperetin analytical standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (or other relevant species)
Instrumentation
-
Liquid Chromatograph (UPLC or HPLC system)
-
Triple Quadrupole Mass Spectrometer
-
Analytical column (e.g., C18 or Phenyl reversed-phase column)[6]
Sample Preparation
Two common methods for plasma sample preparation are protein precipitation and solid-phase extraction (SPE).
Protocol 1: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 400 µL of methanol.[7]
-
Add the internal standard solution (this compound) to each sample.
-
Vortex for 5 minutes to precipitate proteins.[7]
-
Centrifuge at 10,000 rpm for 10 minutes.[7]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[7]
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[7]
Protocol 2: Solid-Phase Extraction (SPE)
-
Condition an SPE cartridge (e.g., HyperSep Retain PEP) with 1 mL of methanol followed by 1 mL of water.[6][8]
-
Acidify 100 µL of plasma with 200 µL of 0.05% formic acid in water.[8]
-
Add the internal standard solution (this compound).
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute hesperetin and the internal standard with methanol.
-
Evaporate the eluate to dryness and reconstitute it in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography
-
Column: Hypersil GOLD Phenyl reversed-phase column[6] or a UPLC HSS T3 reversed-phase column.[9][10]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[6][9][10]
-
Gradient Elution: A gradient elution is typically used to achieve optimal separation.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: 2-10 µL
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for hesperetin.[6][8]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Quantitative Data
The following tables summarize the typical quantitative performance of the LC-MS/MS method for hesperetin in plasma.
Table 1: Calibration Curve and Linearity
| Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Hesperetin | Plasma | 0.2 - 100 | > 0.999 |
Data synthesized from multiple sources.[6][11]
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Hesperetin | Low QC | < 15% | < 15% | 85 - 115% |
| Hesperetin | Mid QC | < 15% | < 15% | 85 - 115% |
| Hesperetin | High QC | < 15% | < 15% | 85 - 115% |
Data represents typical acceptance criteria based on FDA guidelines and published literature.[1][6][12][13]
Table 3: Recovery
| Analyte | Extraction Method | Recovery (%) |
| Hesperetin | Solid-Phase Extraction | > 87% |
| Hesperetin | Protein Precipitation | > 76.7% |
Data synthesized from multiple sources.[6][12]
Visualizations
Experimental Workflow
Caption: Experimental workflow for hesperetin quantification.
Hesperetin Signaling Pathway: Anti-inflammatory and Antioxidant Effects
References
- 1. Involvement of Nrf2 Activation and NF-kB Pathway Inhibition in the Antioxidant and Anti-Inflammatory Effects of Hesperetin in Activated BV-2 Microglial Cells [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Hesperetin Exhibits Anti-Inflammatory Effects on Chondrocytes via the AMPK Pathway to Attenuate Anterior Cruciate Ligament Transection-Induced Osteoarthritis [frontiersin.org]
- 4. Hesperetin inhibits neuroinflammation on microglia by suppressing inflammatory cytokines and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hesperetin modulates the Sirt1/Nrf2 signaling pathway in counteracting myocardial ischemia through suppression of oxidative stress, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anti‐Inflammatory Properties of the Citrus Flavonoids Hesperidin and Hesperetin: An Updated Review of their Molecular Mechanisms and Experimental Models | Semantic Scholar [semanticscholar.org]
- 7. Antioxidant, Antiapoptotic, and Anti-Inflammatory Effects of Hesperetin in a Mouse Model of Lipopolysaccharide-Induced Acute Kidney Injury [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant and Anti-Inflammatory Effects of Citrus Flavonoid Hesperetin: Special Focus on Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hesperetin ameliorates hepatic oxidative stress and inflammation via the PI3K/AKT-Nrf2-ARE pathway in oleic acid-induced HepG2 cells and a rat model of high-fat diet-induced NAFLD - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. Molecular mechanisms of action of hesperidin in cancer: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research progress on the mechanism of action of hesperetin in cerebral ischemia: a narrative review - Mu - Annals of Translational Medicine [atm.amegroups.org]
- 13. researchgate.net [researchgate.net]
Utilizing rac-Hesperetin-d3 as an Internal Standard for Accurate Pharmacokinetic Profiling of Hesperetin
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, analytical chemistry, and preclinical development.
Introduction: Hesperetin, a flavanone aglycone found abundantly in citrus fruits, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and cardiovascular protective effects. To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile in vivo, robust bioanalytical methods are essential. The use of a stable isotope-labeled internal standard is paramount for correcting analytical variability during sample preparation and analysis. This document provides a detailed protocol for the use of rac-Hesperetin-d3 as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of hesperetin in plasma for pharmacokinetic studies.
Quantitative Data Summary
The following tables summarize the key parameters for a validated LC-MS/MS method for the quantification of hesperetin using this compound as an internal standard, as well as representative pharmacokinetic data for hesperetin in a rat model.
Table 1: LC-MS/MS Method Parameters [1][2]
| Parameter | Hesperetin | This compound (Internal Standard) |
| Ionization Mode | Negative ESI | Negative ESI |
| Precursor Ion (m/z) | 301.3 | 304.3 |
| Product Ion (m/z) | 164.1 | 164.1 |
Table 2: Bioanalytical Method Validation Summary for Hesperetin in Rat Plasma [1][2]
| Validation Parameter | Result |
| Linearity Range | 0.2–100 ng/mL (r > 0.999) |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Within-Run Precision (%CV) | 2.06–9.54% |
| Between-Run Precision (%CV) | 2.11–7.76% |
| Within-Run Accuracy (%RE) | -6.52% to 3.82% |
| Between-Run Accuracy (%RE) | -1.62% to 2.33% |
| Extraction Recovery | >87% |
| Matrix Effect | 94.7%–113.6% |
Table 3: Pharmacokinetic Parameters of Hesperetin in Rats Following Oral Administration [3][4]
| Pharmacokinetic Parameter | Value (Mean ± SD) |
| Dose | 9 mg/kg |
| Cmax (Maximum Concentration) | 103.45 ± 20.17 ng/mL |
| Tmax (Time to Maximum Concentration) | 0.58 ± 0.14 h |
| AUC0-t (Area Under the Curve) | 258.71 ± 45.32 ng·h/mL |
| AUC0-∞ | 275.43 ± 50.19 ng·h/mL |
| t1/2 (Half-life) | 2.87 ± 0.53 h |
| CL/F (Apparent Clearance) | 32.67 ± 5.98 L/h/kg |
Experimental Protocols
Stock and Working Solution Preparation
-
Hesperetin Stock Solution (1 mg/mL): Accurately weigh 10 mg of hesperetin and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Hesperetin Working Standards: Serially dilute the hesperetin stock solution with methanol:water (1:1, v/v) to prepare working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 50 ng/mL.
Sample Preparation (Solid-Phase Extraction)[1][2]
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the internal standard working solution (50 ng/mL this compound).
-
Vortex the samples for 30 seconds.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., HyperSep Retain PEP) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Analysis[1][2]
-
LC System: A suitable HPLC or UPLC system.
-
Column: Hypersil GOLD Phenyl reversed-phase column (or equivalent).
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) using the transitions in Table 1.
Pharmacokinetic Study in Rats[3][4]
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Dosing: Administer hesperetin orally at a dose of 9 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.3 mL) from the tail vein into heparinized tubes at predose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to obtain plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Data Analysis: Analyze the plasma concentrations of hesperetin using the validated LC-MS/MS method. Calculate the pharmacokinetic parameters using non-compartmental analysis.
Visualizations
Caption: Experimental workflow for pharmacokinetic analysis.
Caption: Key parameters in bioanalytical method validation.
Caption: Hesperetin's interaction with key signaling pathways.
References
- 1. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Pharmacokinetic Study of Hesperetin after Oral Administration in Normal and Hyperuricemia Rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Hesperetin in Human Urine by UHPLC-MS/MS using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of total hesperetin in human urine samples using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The protocol incorporates enzymatic hydrolysis to account for conjugated metabolites, followed by a straightforward liquid-liquid extraction (LLE) for sample cleanup. The use of a stable isotope-labeled internal standard, hesperetin-d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is suitable for pharmacokinetic studies, dietary exposure assessment, and clinical research involving hesperetin.
Introduction
Hesperetin is a flavanone aglycone predominantly found in citrus fruits, often as its glycoside, hesperidin. It has garnered significant interest in the scientific community due to its potential antioxidant, anti-inflammatory, and cardiovascular protective properties. Upon ingestion, hesperidin is hydrolyzed by intestinal microbiota to hesperetin, which is then absorbed and undergoes extensive phase II metabolism, primarily forming glucuronide and sulfate conjugates that are excreted in urine.[1] To accurately assess the total systemic exposure to hesperetin, it is crucial to quantify both the free aglycone and its conjugated metabolites. This protocol provides a validated approach for the total quantification of hesperetin in urine.
Metabolic Pathway of Hesperetin
Hesperetin undergoes extensive phase II metabolism in the liver and intestinal cells. The primary metabolic pathways are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[2][3] These reactions increase the water solubility of hesperetin, facilitating its urinary excretion. The major metabolites found in vivo are hesperetin-3'-O-glucuronide and hesperetin-7-O-glucuronide.[2]
Caption: Metabolic pathway of hesperetin.
Experimental Protocol
This protocol is designed for the analysis of total hesperetin in human urine samples.
Materials and Reagents
-
Hesperetin analytical standard (≥98% purity)
-
rac-Hesperetin-d3 (≥99% deuterated) (Cayman Chemical or equivalent)[2]
-
β-glucuronidase/sulfatase from Helix pomatia
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Ascorbic acid
-
Sodium acetate buffer (pH 5.0)
-
Ultrapure water
-
Human urine (drug-free, for calibration standards and quality controls)
Standard and Internal Standard Preparation
-
Hesperetin Stock Solution (1 mg/mL): Accurately weigh and dissolve hesperetin in methanol.
-
Hesperetin Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with methanol:water (1:1, v/v) to create calibration standards.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with methanol:water (1:1, v/v).
Sample Preparation
-
Urine Sample Collection and Storage: Collect urine samples and store them at -80°C until analysis.[4]
-
Enzymatic Hydrolysis:
-
To 100 µL of urine sample, calibrator, or quality control in a microcentrifuge tube, add 30 µL of ascorbic acid solution (75 mg/mL in water) and 70 µL of sodium acetate buffer (pH 5.0).[5]
-
Add 10 µL of the hesperetin-d3 internal standard working solution (1 µg/mL).
-
Add 30 µL of β-glucuronidase/sulfatase solution (approximately 5000 units/mL of β-glucuronidase activity).
-
Vortex the mixture and incubate at 37°C for at least 4 hours (or overnight) to ensure complete hydrolysis of glucuronide and sulfate conjugates.[1]
-
-
Liquid-Liquid Extraction (LLE):
-
After incubation, add 500 µL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 90% water with 0.1% formic acid and 10% acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for UHPLC-MS/MS analysis.
-
UHPLC-MS/MS Conditions
| Parameter | Condition |
| UHPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| MRM Transitions | Hesperetin: Precursor > Product (e.g., m/z 301.1 > 255.1, 301.1 > 151.0) Hesperetin-d3: Precursor > Product (e.g., m/z 304.1 > 258.1, 304.1 > 151.0) |
Note: MRM transitions should be optimized for the specific instrument used.
Experimental Workflow
Caption: Experimental workflow for hesperetin analysis.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of hesperetin in urine based on published methods.
| Parameter | Typical Range/Value | Reference(s) |
| Linearity Range | 50 - 10,000 nM (in urine) | |
| Correlation Coefficient (r²) | > 0.99 | [6] |
| Limit of Quantification (LOQ) | 50 ng/mL | [7] |
| Intra-day Precision (%RSD) | < 5% | [6] |
| Inter-day Precision (%RSD) | < 10% | [6] |
| Accuracy (% Recovery) | 90 - 110% | [6] |
| Extraction Recovery | > 70% | [6] |
Conclusion
The described UHPLC-MS/MS method provides a reliable and sensitive tool for the quantification of total hesperetin in human urine. The protocol, which includes enzymatic hydrolysis and the use of a deuterated internal standard, is well-suited for high-throughput analysis in clinical and research settings. This methodology will aid in advancing the understanding of hesperetin's pharmacokinetics and its role in human health.
References
- 1. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. echemi.com [echemi.com]
- 4. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Structural Investigation of Hesperetin-7-O-Glucoside Inclusion Complex with β-Cyclodextrin: A Spectroscopic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Conjugate Analysis using β-Glucuronidases [sigmaaldrich.com]
Application Notes and Protocols for Chiral Separation of Hesperetin Enantiomers using rac-Hesperetin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hesperetin, a flavanone aglycone found abundantly in citrus fruits, possesses a chiral center at the C-2 position, leading to the existence of (S)- and (R)-enantiomers.[1] In nature, the (S)-enantiomer is predominant.[1] The stereochemistry of drug molecules can significantly influence their pharmacological and toxicological properties. Therefore, the ability to separate and quantify individual enantiomers is crucial in drug development and pharmacokinetic studies. This document provides a detailed protocol for the chiral separation of hesperetin enantiomers using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), employing racemic hesperetin-d3 as an internal standard for accurate quantification.[2][3]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the sample preparation, chiral chromatographic separation, and mass spectrometric detection of hesperetin enantiomers.
Materials and Reagents
-
(S)-Hesperetin and (R)-Hesperetin analytical standards
-
rac-Hesperetin-d3 (Internal Standard, IS)[2]
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Water, HPLC or LC-MS grade
-
Formic acid (CHOOH), LC-MS grade[1]
-
Methanol, HPLC grade
-
β-glucuronidase/sulfatase (from Helix pomatia) for biological samples[1]
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode, reversed-phase/anion-exchange)[1]
-
Human plasma or other biological matrices
Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ or equivalent) with an electrospray ionization (ESI) source
-
Chiral HPLC column: Chiralpak IA-3 (e.g., 3 µm, 4.6 x 150 mm)[1]
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (S)-hesperetin, (R)-hesperetin, and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the (S)- and (R)-hesperetin stock solutions in a 50:50 acetonitrile/water mixture to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 acetonitrile/water to achieve a final concentration appropriate for spiking in all samples (e.g., 100 ng/mL).
Sample Preparation (from Human Plasma)
-
Enzymatic Hydrolysis: To 100 µL of plasma sample, add 25 µL of the internal standard working solution. Add β-glucuronidase/sulfatase solution and incubate to deconjugate hesperetin metabolites.[1]
-
Protein Precipitation: Precipitate proteins by adding 200 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge to remove interferences (e.g., with water, followed by a weak organic solvent).
-
Elute the analytes with an appropriate solvent (e.g., methanol with formic acid).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.
UPLC-MS/MS Method
-
Chromatographic Conditions:
-
Column: Chiralpak IA-3 (3 µm, 4.6 x 150 mm)[1]
-
Mobile Phase A: Water with 0.1% Formic Acid[1]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[1]
-
Gradient: Optimize gradient for separation (e.g., start with a low percentage of B, ramp up to elute enantiomers, then re-equilibrate). A typical starting point could be an isocratic mixture or a shallow gradient.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometer Conditions:
Data Presentation
The following tables summarize the key parameters for the chiral separation and quantification of hesperetin enantiomers.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Value | Reference |
| Chromatography | ||
| Column | Chiralpak IA-3 | [1] |
| Mobile Phase | A: H₂O + 0.1% HCOOHB: ACN + 0.1% HCOOH | [1] |
| Flow Rate | 0.5 mL/min | [5] |
| Mass Spectrometry | ||
| Ionization Mode | ESI Negative | [4] |
| MRM Transition (Hesperetin) | 301.3 → 164.1 | [4] |
| MRM Transition (Hesperetin-d3) | 304.3 → 164.1 | [4] |
Table 2: Method Validation Summary for Hesperetin Enantiomers in Plasma
| Parameter | (S)-Hesperetin | (R)-Hesperetin | Reference |
| Linearity Range (nM) | 25 - 2500 | 25 - 2500 | [1] |
| LLOQ (nM) | 25 | 25 | [1] |
| Intra-day Precision (%RSD) | < 15% | < 15% | [1][3] |
| Inter-day Precision (%RSD) | < 15% | < 15% | [1][3] |
| Accuracy (% Bias) | -13.6% to 13.5% | -13.6% to 13.5% | [3] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical components.
References
- 1. UPLC-MS/MS quantification of total hesperetin and hesperetin enantiomers in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Development and validation of a RP-UHPLC-ESI-MS/MS method for the chiral separation and determination of flavanone, naringenin and hesperetin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Hesperetin Quantification: A Guide for Researchers
For researchers, scientists, and professionals in drug development, accurate quantification of the flavonoid hesperetin is crucial for pharmacokinetic studies, formulation development, and understanding its therapeutic potential. This document provides detailed application notes and protocols for various sample preparation techniques tailored for hesperetin analysis in diverse biological and botanical matrices.
Hesperetin, the aglycone of hesperidin, is a prominent flavanone found in citrus fruits, possessing a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. Precise measurement of hesperetin levels in plasma, urine, tissues, and plant extracts is fundamental to advancing research and development in this area. The following sections detail established sample preparation methodologies, offering a comparative overview of their performance and step-by-step protocols.
I. Sample Preparation Techniques: An Overview
The choice of sample preparation technique is critical and depends on the sample matrix, the concentration of hesperetin, and the analytical method employed for quantification, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The primary goal is to extract hesperetin efficiently, remove interfering substances, and concentrate the analyte for sensitive detection.
Key Techniques:
-
Solid-Phase Extraction (SPE): A highly selective method ideal for complex matrices like plasma and urine. It involves passing the liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a suitable solvent.
-
Liquid-Liquid Extraction (LLE): A classic technique based on the differential solubility of hesperetin in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is a cost-effective method suitable for various sample types.
-
Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to create cavitation bubbles in the solvent, disrupting cell walls and enhancing the extraction of hesperetin from solid matrices like plant tissues and peels. It is known for its efficiency and reduced extraction times.
-
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and sample, accelerating the extraction process. This technique is particularly effective for extracting bioactive compounds from plant materials and can significantly reduce solvent consumption and extraction time.
II. Quantitative Data Summary
The following tables summarize key quantitative parameters for various sample preparation techniques, allowing for an easy comparison of their efficacy.
Table 1: Hesperetin Quantification in Biological Fluids (Plasma & Urine)
| Technique | Matrix | Recovery (%) | LLOQ (ng/mL) | Analytical Method | Reference |
| SPE | Rat Plasma | >87% | 0.2 | LC-MS/MS | [1][2][3] |
| SPE | Human Plasma | >76.7% | 10 | HPLC | [4] |
| SPE | Human Urine | >70.9% | 50 | HPLC | [5] |
| LLE | Human Urine | >82.48% | 250 | Nano-LC | [6] |
| Enzymatic Hydrolysis + SPE | Human Urine | - | - | UPLC-MS/MS | [7] |
Table 2: Hesperetin/Hesperidin Extraction from Plant Material (Citrus Peels)
| Technique | Analyte | Solvent | Key Parameters | Yield/Concentration | Reference |
| UAE | Hesperidin | Methanol | 60 kHz, 60 min, 40°C | Higher than classical methods | [8][9] |
| UAE | Hesperidin | 22.8% Ethanol | 400 W, 18.95 min | 113.02 mg/100 g | [10] |
| MAE | Hesperidin | 70% Methanol | 14 min, 65°C, 25:1 liquid/solid ratio | 2.40% extraction percentage | |
| MAE | Hesperidin | 70% Ethanol | 60-180°C, 2-12 min | 58.6 mg/g | |
| Soxhlet | Hesperidin | Methanol | 72 h | - | |
| Hydroalcoholic | Hesperidin | 20% v/v Ethanol | Reflux 8 h at 60°C | - | |
| Deep Eutectic Solvent | Hesperidin | Choline chloride:Diethanolamine | 40 min, 75°C | 6.26 ± 0.05% |
III. Experimental Protocols
This section provides detailed, step-by-step protocols for the most common sample preparation techniques for hesperetin quantification.
Protocol 1: Solid-Phase Extraction (SPE) for Hesperetin in Rat Plasma
This protocol is based on a validated LC-MS/MS method for the simultaneous quantification of hesperidin and hesperetin.[1][2][3]
Materials:
-
Rat plasma samples
-
HyperSep Retain PEP SPE columns
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Water (deionized)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Pre-treatment: Thaw frozen rat plasma samples at room temperature.
-
Protein Precipitation (Optional but recommended): To 100 µL of plasma, add 200 µL of acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes to pellet precipitated proteins.
-
SPE Column Conditioning: Condition the HyperSep Retain PEP column by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the protein precipitation step (or 100 µL of untreated plasma) onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute hesperetin with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., a mixture of 0.1% formic acid in water and acetonitrile) for LC-MS/MS analysis.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Hesperidin from Citrus Peel
This protocol is optimized for the extraction of hesperidin from Penggan (Citrus reticulata) peel.[8][9]
Materials:
-
Dried and powdered citrus peel
-
Methanol (HPLC grade)
-
Ultrasonic bath with temperature and frequency control
-
Filter paper or syringe filter (0.45 µm)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 1.0 g of finely powdered citrus peel.
-
Extraction: Place the powder in a flask and add 100 mL of methanol.
-
Ultrasonication: Place the flask in an ultrasonic bath set to the following optimal conditions:
-
Frequency: 60 kHz
-
Temperature: 40°C
-
Time: 60 minutes
-
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper or a 0.45 µm syringe filter to separate the extract from the solid residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude hesperidin extract.
-
Analysis: Dissolve the dried extract in a suitable solvent for HPLC or LC-MS/MS analysis.
Protocol 3: Microwave-Assisted Extraction (MAE) of Hesperidin from Citrus Peel
This protocol is based on the efficient extraction of hesperidin from Pericarpium Citri Reticulatae.
Materials:
-
Dried and powdered citrus peel
-
70% Methanol in water
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 1.0 g of powdered citrus peel.
-
Extraction: Place the sample in a microwave extraction vessel and add 25 mL of 70% methanol (liquid/solid ratio of 25:1).
-
Microwave Irradiation: Place the vessel in the microwave extractor and apply the following conditions:
-
Microwave Power: (Specify power based on instrument, e.g., 500 W)
-
Temperature: 65°C
-
Time: 14 minutes
-
-
Cooling and Filtration: Allow the vessel to cool to room temperature. Filter the extract to remove solid particles.
-
Concentration: Concentrate the filtrate using a rotary evaporator.
-
Analysis: Prepare the concentrated extract for quantification by dissolving it in an appropriate solvent.
IV. Signaling Pathway and Experimental Workflow Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway influenced by hesperetin and a typical experimental workflow for its quantification.
Caption: Hesperetin's role in the Wnt/β-catenin signaling pathway.
Caption: General workflow for hesperetin quantification.
V. Conclusion
The selection of an appropriate sample preparation technique is paramount for the accurate and reliable quantification of hesperetin. This guide provides a comprehensive overview of commonly used methods, their performance metrics, and detailed protocols to assist researchers in their experimental design. The choice between SPE, LLE, UAE, and MAE will be dictated by the specific requirements of the study, including the nature of the sample matrix, required sensitivity, and available instrumentation. By following these established protocols, researchers can ensure high-quality data for their investigations into the multifaceted roles of hesperetin.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant and Anti‐Inflammatory Properties of the Citrus Flavonoids Hesperidin and Hesperetin: An Updated Review of their Molecular Mechanisms and Experimental Models | Semantic Scholar [semanticscholar.org]
- 4. Euodia daniellii Hemsl. Extract and Its Active Component Hesperidin Accelerate Cutaneous Wound Healing via Activation of Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hesperetin inhibits neuroinflammation on microglia by suppressing inflammatory cytokines and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neuroprotective effects of hesperidin and diosmin in neurological disorders via targeting various signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hesperetin Induces Autophagy and Delayed Apoptosis by Modulating the AMPK/Akt/mTOR Pathway in Human Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hesperetin regulates PI3K/Akt and mTOR pathways to exhibit its antiproliferative effect against colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Generation of Calibration Curves for Bioanalysis using rac-Hesperetin-d3
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the use of rac-Hesperetin-d3 as an internal standard (IS) in the generation of calibration curves for the quantitative bioanalysis of hesperetin in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Hesperetin is a flavanone glycoside abundant in citrus fruits and has been investigated for various biological activities. Accurate quantification of hesperetin in biological samples is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis.[1] Deuterated internal standards have nearly identical chemical and physical properties to the analyte of interest, allowing them to effectively compensate for variations in sample preparation, chromatography, and mass spectrometric ionization.[1][2][3] This co-elution behavior is critical for correcting matrix effects, where other compounds in the biological sample can interfere with the analyte's ionization.[1] This application note outlines a robust method for generating a calibration curve for hesperetin quantification using this compound.
Experimental Protocols
2.1. Materials and Reagents
-
Hesperetin (analyte)
-
This compound (internal standard)[4]
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ultrapure water
-
Biological matrix (e.g., rat plasma)
2.2. Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Analyte Working Solutions:
-
Prepare a series of working solutions by serially diluting the hesperetin stock solution with methanol to achieve concentrations for spiking into the biological matrix to create calibration standards.[6]
-
-
Internal Standard Working Solution:
-
Dilute the this compound stock solution with methanol to prepare a working solution at a constant concentration to be added to all samples (calibration standards, quality controls, and unknown samples).
-
2.3. Calibration Curve and Quality Control Sample Preparation
-
Calibration Standards:
-
Spike the appropriate analyte working solutions into blank biological matrix to prepare a series of calibration standards. A typical calibration curve may include 6 to 8 non-zero concentration points.[1]
-
The final concentrations should cover the expected range of the analyte in the study samples.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking the analyte into the biological matrix from a separate stock solution than that used for the calibration standards.
-
2.4. Sample Preparation (Solid-Phase Extraction)
-
To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add the internal standard working solution.
-
Proceed with solid-phase extraction (SPE) for sample cleanup and concentration. A HyperSep Retain PEP column can be used for this purpose.[7]
-
Elute the analytes and evaporate the eluent to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2.5. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
2.6. Data Analysis
-
Integrate the peak areas for both hesperetin and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Apply a linear regression model to the calibration curve. The coefficient of determination (r²) should be ≥ 0.99.[1]
-
Determine the concentration of hesperetin in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Table 1: LC-MS/MS Parameters for Hesperetin and this compound
| Parameter | Hesperetin | This compound (IS) |
| Ionization Mode | Negative ESI | Negative ESI |
| Precursor Ion (m/z) | 301.3 | 304.3 |
| Product Ion (m/z) | 164.1 | 164.1 |
Data derived from a published study utilizing these analytes.[7][9]
Table 2: Example Calibration Curve Concentrations
| Standard Level | Hesperetin Concentration (ng/mL) |
| STD 1 | 0.2 |
| STD 2 | 0.5 |
| STD 3 | 1 |
| STD 4 | 5 |
| STD 5 | 10 |
| STD 6 | 25 |
| STD 7 | 50 |
| STD 8 | 100 |
This represents a typical linear range for hesperetin in rat plasma.[7][10]
Table 3: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal value |
| Precision (%CV) | ≤ 15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under various storage and processing conditions |
Based on FDA guidelines for bioanalytical method validation.
Visualizations
Caption: Bioanalytical workflow using an internal standard.
Caption: Principle of internal standard calibration.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. UPLC-MS/MS quantification of total hesperetin and hesperetin enantiomers in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for rac-Hesperetin-d3 in Drug Discovery and High-Throughput Analysis
Introduction
rac-Hesperetin-d3 is the deuterated form of hesperetin, a flavanone found abundantly in citrus fruits. While high-throughput screening (HTS) assays directly utilizing this compound as a primary screening agent are not extensively documented, its principal application in the field of drug discovery and development lies in its use as a stable isotope-labeled internal standard for mass spectrometry-based quantitative assays.[1][2] This is crucial for accurately determining the concentration of hesperetin and its metabolites in biological samples during pharmacokinetic and metabolism studies, which are often downstream of HTS campaigns.[1]
Hesperetin itself exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects, making it and its derivatives interesting candidates for drug discovery.[3][4] HTS campaigns may identify hesperetin or related flavonoids as hits, necessitating robust analytical methods for follow-up studies. This document provides detailed application notes and protocols for the use of this compound as an internal standard and discusses the broader context of hesperetin's biological activities relevant to drug discovery professionals.
I. Application of this compound as an Internal Standard
In quantitative bioanalysis, particularly liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for correcting for analyte loss during sample preparation and for variations in instrument response.[1] Stable isotope-labeled standards like this compound are ideal because they share nearly identical chemical and physical properties with the analyte (hesperetin), but have a different mass due to the deuterium atoms.[1][5] This allows for co-elution with the analyte while being distinguishable by the mass spectrometer.
Key Applications:
-
Pharmacokinetic (PK) Studies: Accurate quantification of hesperetin in plasma, urine, and tissue samples to determine its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Metabolite Identification and Quantification: Used to quantify major metabolites of hesperetin, such as hesperetin glucuronides.[1][6]
-
High-Throughput Bioanalysis: Supporting the rapid and reliable quantification of hesperetin in large numbers of samples generated from preclinical and clinical studies that may follow an HTS campaign.
Quantitative Data Summary
The following table summarizes the key properties of this compound relevant to its use as an internal standard.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₁D₃O₆ | [2] |
| Molecular Weight | 305.3 g/mol | [2] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [2] |
| CAS Number | 1346605-26-2 | [2] |
| Solubility | Slightly soluble in Methanol | [2] |
| Storage | 2-8°C Refrigerator | [6] |
II. Experimental Protocol: Quantification of Hesperetin in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general methodology for the quantification of hesperetin in rat plasma. Optimization will be required for specific instruments and matrices.
1. Materials and Reagents
-
Hesperetin analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Rat plasma (or other biological matrix)
-
Microcentrifuge tubes
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
2. Standard Solution Preparation
-
Hesperetin Stock Solution (1 mg/mL): Accurately weigh and dissolve hesperetin in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the hesperetin stock solution in methanol to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in methanol.
3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
Pipette 50 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the IS working solution (e.g., 100 ng/mL this compound).
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Example)
-
LC System: UHPLC system
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Hesperetin: Q1 (m/z 301.1) -> Q3 (e.g., m/z 151.0)
-
This compound: Q1 (m/z 304.1) -> Q3 (e.g., m/z 151.0)
-
Note: Specific transitions should be optimized for the instrument used.
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of hesperetin to the internal standard (this compound) against the concentration of the calibration standards.
-
Determine the concentration of hesperetin in the unknown samples by interpolating their peak area ratios from the calibration curve.
III. Biological Activities of Hesperetin and Signaling Pathways
Understanding the biological context of hesperetin is crucial for interpreting HTS results and guiding further drug development. Hesperetin has been shown to modulate several signaling pathways.
Key Biological Activities of Hesperetin:
| Activity | Description | Reference |
| Enzyme Inhibition | Inhibits α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) with IC₅₀ values of 15.28 and 20.16 µM, respectively. Also a broad-spectrum inhibitor of human UGT activity. | [2][5] |
| Antioxidant Activity | Protects against hydrogen peroxide-induced cytotoxicity in MIN6 pancreatic beta cells. Scavenges free radicals. | [2][4] |
| Anti-inflammatory Effects | Reduces the levels of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines in macrophage cell lines. | [4] |
| Apoptosis Induction | Induces apoptosis in human glioblastoma cells through the activation of the p38 MAPK signaling pathway. | [5] |
| Antibacterial Activity | Shows antibacterial effects against both Gram-positive and Gram-negative bacteria. | [4] |
Signaling Pathway: Hesperetin-Induced Apoptosis
Hesperetin can induce apoptosis in cancer cells, such as glioblastoma, through the p38 MAPK pathway.[5]
References
- 1. This compound 3'-O-β-D-Glucuronide | Benchchem [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Synthesis and characterization of hesperetin derivatives and toxicity level of the zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Deuterated Internal Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in LC-MS/MS analysis when using deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in LC-MS/MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This interference can cause ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses.[1][3][4] Matrix effects are a significant concern because they can lead to inaccurate quantification of the target analyte.[5][6]
Q2: What are the primary causes of matrix effects?
A2: Matrix effects are mainly caused by competition for ionization between the analyte and co-eluting matrix components in the mass spectrometer's ion source.[1][7] Key contributing factors include:
-
Competition for Charge: Endogenous compounds in the matrix can compete with the analyte for available charge, thereby reducing the analyte's ionization.[1]
-
Alteration of Droplet Formation and Evaporation: High concentrations of non-volatile matrix components can change the surface tension and viscosity of electrospray ionization (ESI) droplets. This hinders solvent evaporation and the release of gas-phase analyte ions.[3][7]
-
Analyte Neutralization: Matrix components can deprotonate and neutralize analyte ions that have already formed.[7]
Q3: How do deuterated internal standards theoretically correct for matrix effects?
A3: Deuterated internal standards are stable isotope-labeled (SIL) versions of the analyte where hydrogen atoms are replaced by deuterium.[1] Because they are chemically almost identical to the analyte, they share very similar physicochemical properties.[8][9] This similarity ensures they co-elute during chromatography and experience the same degree of ion suppression or enhancement.[9][10] By calculating the ratio of the analyte's peak area to the internal standard's peak area, variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.[8][9]
Q4: What are the characteristics of an ideal deuterated internal standard?
A4: An ideal deuterated internal standard should have:
-
High Isotopic Purity: Generally, an isotopic enrichment of ≥98% is recommended to minimize the contribution of the unlabeled analyte in the standard.[8]
-
High Chemical Purity: A chemical purity of >99% is advised to avoid interference from other compounds.[8]
-
Appropriate Degree of Deuteration: Typically, 2 to 10 deuterium atoms are incorporated to ensure the mass-to-charge ratio (m/z) is sufficiently different from the analyte's natural isotopic distribution, preventing spectral overlap.[8]
-
Label Stability: Deuterium atoms should be placed on non-exchangeable positions within the molecule to prevent their exchange with protons from the solvent or matrix.[11][12]
Troubleshooting Guide
Problem 1: Inconsistent or inaccurate results despite using a deuterated internal standard.
This is a common issue suggesting that the deuterated internal standard is not adequately compensating for the matrix effect.
-
Cause 1a: Chromatographic separation of the analyte and internal standard.
-
Explanation: A slight difference in retention time can occur due to the "deuterium isotope effect," which can alter the molecule's lipophilicity.[2][13] If the separation is significant, the analyte and the internal standard will not experience the same matrix components as they elute, leading to differential matrix effects.[2]
-
Solution:
-
Confirm Co-elution: Carefully examine the chromatograms to ensure the analyte and internal standard peaks perfectly overlap.[2]
-
Adjust Chromatography: Modify the chromatographic method (e.g., gradient, flow rate, or column chemistry) to achieve better co-elution.[2]
-
Consider a Different Internal Standard: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N-labeled internal standard, which is less prone to chromatographic shifts.[2][14]
-
-
-
Cause 1b: Analyte and internal standard respond differently to matrix effects.
-
Explanation: In some cases, even with perfect co-elution, the analyte and its deuterated counterpart may not experience identical ion suppression or enhancement.[1][15]
-
Solution: Evaluate the matrix effect for both the analyte and the internal standard individually using the post-extraction spike experiment (see Protocol 1). If the matrix factor (MF) for the analyte and the internal standard are significantly different, the internal standard is not effectively compensating for the matrix effect.
-
-
Cause 1c: Presence of unlabeled analyte in the deuterated internal standard.
-
Explanation: The presence of the unlabeled analyte as an impurity in the deuterated internal standard will contribute to the analyte's signal, leading to a positive bias in the results, especially at lower concentrations.[8][16]
-
Solution: Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[12] If significant, obtain a higher purity standard or account for the contribution during data analysis.
-
Problem 2: Poor or inconsistent recovery of the deuterated internal standard.
-
Explanation: Poor recovery of the internal standard can indicate issues with the sample preparation procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[17] It can also be a manifestation of severe ion suppression.[17]
-
Solution:
-
Systematically Evaluate the Extraction Procedure: For SPE, this involves checking for proper sorbent conditioning, sample loading conditions, appropriate wash solutions, and correct elution solvent.[18] For LLE, ensure correct solvent choice, pH, and efficient phase separation.[17]
-
Perform a Recovery Experiment: Spike the internal standard into a blank matrix before and after the extraction process to differentiate between extraction loss and matrix effects.
-
Investigate Matrix Effects: Use the post-column infusion experiment (see Protocol 2) to identify regions of significant ion suppression that may be affecting the internal standard's signal.[17]
-
Experimental Protocols
Protocol 1: Quantitative Evaluation of Matrix Effects using the Post-Extraction Spike Method
This protocol is used to quantify the extent of ion suppression or enhancement.[1]
-
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent at known concentrations (e.g., low, medium, and high QC levels).[1]
-
Set B (Post-Extraction Spike): Extract blank matrix samples using your validated sample preparation method. Spike the analyte and internal standard into the extracted matrix supernatant/eluate at the same concentrations as Set A.[1]
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as Set A.[1]
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the internal standard.[1]
-
Calculate Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE):
-
| Parameter | Formula | Ideal Value | Description |
| Matrix Factor (MF) | (Peak Area in Set B) / (Peak Area in Set A) | 1.0 | Measures the extent of ion suppression (MF < 1) or enhancement (MF > 1).[2] |
| Recovery (RE) | (Peak Area in Set C) / (Peak Area in Set B) | Close to 100% | Measures the efficiency of the extraction process.[2] |
| Process Efficiency (PE) | (Peak Area in Set C) / (Peak Area in Set A) | Close to 100% | Represents the combined effect of matrix effects and recovery. |
| IS-Normalized MF | (MF of Analyte) / (MF of d-IS) | 1.0 | Indicates how well the deuterated internal standard corrects for the matrix effect. A value significantly different from 1 suggests differential matrix effects.[2] |
Protocol 2: Qualitative Assessment of Matrix Effects using the Post-Column Infusion Method
This protocol helps to identify the regions in the chromatogram where matrix effects occur.[3][19]
-
Methodology:
-
Set up the Infusion: Use a T-connector to introduce a constant flow of a standard solution containing the analyte and internal standard into the mobile phase stream between the analytical column and the mass spectrometer's ion source. The standard solution should be infused at a low flow rate (e.g., 10-20 µL/min) using a syringe pump.[1]
-
Infusion and Injection: Begin infusing the standard solution to obtain a stable baseline signal for the analyte and internal standard. Inject a blank, extracted matrix sample onto the LC column.[1]
-
Data Analysis: Monitor the signal of the infused analyte and internal standard throughout the chromatographic run. A dip in the baseline indicates a region of ion suppression, while a rise indicates a region of ion enhancement.[1][19]
-
Data Presentation
Table 1: Illustrative Data on the Impact of Deuteration on Chromatographic Retention Time
This table shows a hypothetical example of the retention time shift that can be observed between an analyte and its deuterated internal standard in reversed-phase chromatography.
| Compound | Retention Time (min) |
| Analyte (non-deuterated) | 5.43 |
| Deuterated Internal Standard (d4) | 5.38 |
| Data is illustrative, based on the phenomenon that deuterated compounds can elute slightly earlier than their non-deuterated counterparts in reversed-phase LC.[1] |
Table 2: Example of How a Deuterated Internal Standard Compensates for Matrix Effects
This table illustrates how a deuterated internal standard can compensate for variability in the analyte signal due to matrix effects across multiple injections of the same plasma sample.
| Injection | Analyte Peak Area | d-IS Peak Area | Analyte/d-IS Ratio |
| 1 | 125,678 | 250,123 | 0.502 |
| 2 | 98,456 (Suppression) | 196,543 | 0.501 |
| 3 | 150,890 (Enhancement) | 301,234 | 0.501 |
| %RSD | 21.2% | 21.3% | 0.1% |
| This demonstrates that while the absolute peak areas may vary due to matrix effects, the ratio remains consistent, allowing for accurate quantification. |
Visualizations
Caption: Troubleshooting workflow for inconsistent results.
Caption: Experimental workflows for evaluating matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. nebiolab.com [nebiolab.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. waters.com [waters.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. myadlm.org [myadlm.org]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry for rac-Hesperetin-d3 Analysis
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the quantitative analysis of hesperetin using its deuterated internal standard, rac-Hesperetin-d3. Below are frequently asked questions, troubleshooting guides, and detailed protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard for hesperetin analysis?
A1: this compound is considered the "gold standard" internal standard for quantifying hesperetin by mass spectrometry.[1][2] As a deuterated analog, its chemical and physical properties are nearly identical to the analyte (hesperetin). This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, injection volume, and matrix-induced ion suppression or enhancement.[2][3] The mass difference allows the spectrometer to distinguish between the analyte and the standard, leading to highly accurate and precise quantification.[1]
Q2: What are the recommended mass transitions for analyzing hesperetin and this compound?
A2: The recommended mass-to-charge ratio (m/z) transitions for Multiple Reaction Monitoring (MRM) are based on the precursor ion (Q1) and a stable product ion (Q3) after fragmentation. For hesperetin and its deuterated standard, analysis is typically performed in negative ion mode.[4][5]
Q3: Which ionization mode is optimal for this compound and hesperetin?
A3: Electrospray Ionization (ESI) in the negative ion mode is recommended for the analysis of hesperetin and this compound.[4][5][6] This mode provides sensitive and stable deprotonated molecular ions, [M-H]⁻, which are ideal for quantitative analysis.
Q4: How should I optimize key mass spectrometer parameters like collision energy (CE) and source settings?
A4: Optimization is critical for achieving maximum sensitivity. The process typically involves:
-
Infusion Analysis: Infuse a standard solution of hesperetin and this compound directly into the mass spectrometer.
-
Precursor Ion Selection: In Q1, isolate the deprotonated molecular ions (m/z 301.3 for hesperetin and 304.3 for this compound).
-
Product Ion Scan: Fragment the precursor ions and acquire a full product ion scan to identify the most intense and stable fragment ions. The fragment at m/z 164.1 is a common and robust choice for both.[4][5]
-
Collision Energy Optimization: While monitoring the selected MRM transition (e.g., 304.3 → 164.1), perform a CE ramp experiment to find the voltage that produces the highest intensity for the product ion.
-
Source Parameter Tuning: Adjust source-dependent parameters such as capillary voltage, source temperature, and nebulizer/drying gas flows to maximize the signal of the precursor ion.
Data Summary Tables
Table 1: Optimized Mass Spectrometry Parameters
| Analyte | Role | Ionization Mode | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) |
| Hesperetin | Analyte | Negative ESI | m/z 301.3 | m/z 164.1[4][5] |
| This compound | Internal Standard | Negative ESI | m/z 304.3 | m/z 164.1[4][5] |
Table 2: Typical Liquid Chromatography Parameters
| Parameter | Description |
| Column | Hypersil GOLD Phenyl or C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm).[4][7] |
| Mobile Phase A | 0.1% Formic Acid in Water.[4][7] |
| Mobile Phase B | Acetonitrile.[4] |
| Flow Rate | 0.2 - 0.4 mL/min. |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to elute hesperetin, then re-equilibrate. |
| Injection Volume | 5 - 10 µL. |
| Column Temperature | 30 - 40 °C. |
Troubleshooting Guides
Problem: Low or No Signal for this compound and Hesperetin
| Question | Possible Cause | Recommended Solution |
| Are the MS parameters correct? | Incorrect MRM transitions, wrong ionization polarity (positive instead of negative), or sub-optimal collision energy. | Verify that the MRM transitions in the acquisition method match those in Table 1. Ensure the instrument is operating in negative ESI mode. Re-optimize collision energy if necessary. |
| Is the ion source clean? | Contamination of the ion source, capillary, or curtain plate can suppress the signal.[8][9] | Perform a front-end cleaning of the mass spectrometer's ion source according to the manufacturer's protocol. |
| Is the LC-MS system stable? | Leaks in the LC system, insufficient mobile phase, or unstable spray in the ESI source. | Check for pressure fluctuations in the LC system and inspect fittings for leaks. Ensure a stable, fine mist is visible at the ESI probe. |
| Is the standard viable? | Degradation of this compound or hesperetin due to improper storage or handling. | Prepare fresh stock and working solutions from the solid material. Ensure standards are stored as recommended by the supplier. |
Problem: Poor Peak Shape (Tailing, Splitting, or Broadening)
| Question | Possible Cause | Recommended Solution |
| Is the column chemistry appropriate? | The analytical column may be contaminated, degraded, or nearing the end of its lifetime. | Flush the column with a strong solvent. If peak shape does not improve, replace the column. Consider using a guard column to protect the analytical column. |
| Is the sample solvent compatible with the mobile phase? | Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion.[10] | The sample should be dissolved in a solvent that is as weak as or weaker than the starting mobile phase conditions. |
| Is there an issue with extra-column volume? | Excessive tubing length or improperly installed fittings between the injector and the detector can lead to peak broadening.[10] | Use tubing with the smallest appropriate inner diameter and keep the length to a minimum. Ensure all fittings are correctly seated. |
Detailed Experimental Protocol
This protocol provides a general framework for the analysis of hesperetin in a biological matrix like plasma.
-
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve hesperetin and this compound in methanol to create individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the hesperetin stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) for spiking into all samples, calibrators, and quality controls.
-
-
Sample Preparation (Protein Precipitation)
-
To 50 µL of the plasma sample, calibrator, or quality control, add 10 µL of the internal standard spiking solution.
-
Vortex briefly to mix.
-
Add 150 µL of ice-cold acetonitrile or a precipitation reagent (e.g., zinc sulfate in methanol) to precipitate proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis
-
Set up the LC and MS methods using the parameters outlined in Tables 1 and 2.
-
Equilibrate the LC system until a stable baseline is achieved.
-
Inject the prepared samples and acquire data using the defined MRM transitions.
-
-
Data Processing
-
Integrate the chromatographic peaks for both hesperetin and this compound.
-
Calculate the peak area ratio (Hesperetin Area / this compound Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of hesperetin in the unknown samples using the regression equation from the calibration curve.
-
Visual Workflows and Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. UPLC-MS/MS quantification of total hesperetin and hesperetin enantiomers in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zefsci.com [zefsci.com]
- 9. google.com [google.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Preventing Deuterium Exchange in LC-MS Analysis
Welcome to the technical support center for preventing unwanted deuterium exchange during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues related to deuterium back-exchange in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) and other deuterium labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a problem in my LC-MS analysis?
Deuterium back-exchange is the undesirable process where deuterium atoms incorporated into your molecule of interest are replaced by hydrogen atoms from the surrounding environment, such as protic solvents (e.g., water in the mobile phase), during sample processing and analysis.[1][2] This phenomenon is a significant concern because it leads to a loss of the deuterium label, which can result in an underestimation of the deuterium incorporation and ultimately compromise the accuracy and interpretation of your experimental results.[1] In HDX-MS studies, which rely on measuring the rate of deuterium uptake to probe protein conformation and dynamics, back-exchange can obscure the true structural information.[3][4]
Q2: What are the most critical factors that influence the rate of deuterium back-exchange?
The rate of deuterium back-exchange is primarily influenced by three critical factors:
-
pH: The exchange rate is catalyzed by both acid and base. For protein backbone amide hydrogens, the rate of exchange is at a minimum at a pH of approximately 2.5-2.6.[2]
-
Temperature: Higher temperatures significantly accelerate the rate of back-exchange.[2][5] A 22°C increase in temperature can lead to a 10-fold increase in the exchange rate.[6]
-
Time: The longer the sample is exposed to a protic environment post-labeling, the greater the extent of back-exchange will be.[6]
Q3: What is "quenching" and why is it essential for preventing back-exchange?
Quenching is the process of rapidly stopping the deuterium exchange reaction at a specific time point.[2] This is a critical step to "freeze" the deuterium labeling pattern for accurate analysis.[2] Quenching is typically achieved by rapidly lowering the pH of the sample to the range of 2.3 - 2.6 and reducing the temperature to near 0°C (e.g., using an ice bath).[3][6][7] These conditions drastically slow down the exchange rate, minimizing deuterium loss during subsequent analytical steps.[2]
Troubleshooting Guides
Issue 1: Significant Loss of Deuterium Label (High Back-Exchange)
You observe a lower-than-expected mass shift in your deuterated peptides or protein, indicating substantial loss of the deuterium label.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Quench pH | Verify the final pH of your quenched sample is between 2.5 and 2.6 using a calibrated pH meter. Adjust your quench buffer concentration or composition as needed.[2] | The rate of back-exchange is at its minimum in this pH range.[2] |
| Elevated Temperature | Ensure all post-quench sample handling, including digestion, trapping, and chromatography, is performed at low temperatures, ideally at or near 0°C.[2] Use pre-chilled buffers and a temperature-controlled chromatography system.[2][6] | Lowering the temperature significantly slows down the kinetics of the back-exchange reaction.[2] |
| Slow Post-Quench Processing | Minimize the time between quenching and MS analysis.[2] Automate the workflow where possible to ensure rapid and reproducible sample handling.[6] | Reducing the exposure time to protic solvents in the mobile phase limits the opportunity for back-exchange to occur.[6][8] |
| Protic Solvents in Mobile Phase | While water is necessary for reversed-phase chromatography, ensure the organic mobile phase component is aprotic (e.g., acetonitrile).[9] | Aprotic solvents do not have exchangeable protons and therefore do not contribute to back-exchange.[6] |
| Gas-Phase Exchange | Optimize mass spectrometer source parameters to minimize ion heating, which can promote exchange in the gas phase.[6][10] | "Gentle" MS conditions can help preserve the deuterium label on the ions before detection.[10][11] |
Issue 2: Poor Protein Digestion Under Quench Conditions
You observe low sequence coverage or a small number of identified peptides after online digestion.
| Potential Cause | Troubleshooting Step | Rationale |
| Ineffective Protease | Use an acid-active protease, such as pepsin, that functions optimally at the low pH of the quench buffer.[2][7] | Pepsin is active under the acidic conditions required to minimize back-exchange. |
| Protein Stability at Low pH | Some proteins may remain structured at low pH, hindering protease access. Consider including denaturants like guanidine hydrochloride (GdmCl) or urea in your quench buffer to facilitate unfolding.[12][13] | Denaturants help to expose the protein backbone to the protease for more efficient digestion. |
| Disulfide Bonds | For proteins containing disulfide bonds, include a reducing agent that is active at low pH, such as TCEP (tris(2-carboxyethyl)phosphine), in your quench buffer. | Traditional reducing agents like DTT are less effective at low pH. TCEP can help to linearize the protein for better digestion.[9] |
| Suboptimal Digestion Time/Temperature | While low temperature is crucial, ensure your online digestion column has sufficient residence time for the protease to act. Optimize the flow rate during the digestion step. | A balance must be struck between minimizing back-exchange (low temperature, short time) and achieving efficient digestion. |
Experimental Protocols
Key Experiment: Quenching and Digestion Protocol for HDX-MS
This protocol outlines the critical steps for quenching the deuterium exchange reaction and preparing the sample for LC-MS analysis while minimizing back-exchange.
-
Preparation:
-
Deuterium Labeling:
-
Initiate the exchange reaction by diluting your protein of interest into a D₂O-based buffer at the desired pD and temperature.
-
-
Quenching:
-
At each desired time point, withdraw an aliquot of the labeling reaction and immediately mix it with an equal volume of the ice-cold quench buffer.[14] This will rapidly lower the pH to ~2.5 and the temperature to near 0°C.
-
-
Online Digestion and Trapping:
-
Immediately inject the quenched sample into the LC-MS system.
-
The sample is passed through an immobilized pepsin column at a low temperature (e.g., 0°C) for online digestion.[15]
-
The resulting peptides are captured on a trap column and desalted to remove non-volatile salts.
-
-
Chromatographic Separation and MS Analysis:
Visualizations
References
- 1. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. hx2.med.upenn.edu [hx2.med.upenn.edu]
- 12. researchgate.net [researchgate.net]
- 13. Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hdxms.net [hdxms.net]
- 15. youtube.com [youtube.com]
- 16. Hydrogen/deuterium exchange-mass spectrometry analysis of high concentration biotherapeutics: application to phase-separated antibody formulations - PMC [pmc.ncbi.nlm.nih.gov]
Improving extraction recovery of hesperetin with an internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the extraction recovery of hesperetin using an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is using an internal standard crucial for accurately determining hesperetin extraction recovery?
A1: An internal standard (IS) is a compound with similar chemical and physical properties to hesperetin that is added in a known amount to the sample before extraction. It helps to correct for the loss of analyte during sample processing and compensates for variability in instrument response. By comparing the ratio of hesperetin to the internal standard in the final extract to the ratio in a standard solution, a precise calculation of the extraction recovery can be made, accounting for any material loss during the multi-step extraction procedure.
Q2: What is the ideal internal standard for hesperetin analysis?
A2: The ideal internal standard is a stable isotope-labeled version of the analyte. For hesperetin, rac-hesperetin-d3 is an excellent choice, especially for LC-MS/MS analysis.[1][2] It has nearly identical chemical and physical properties to hesperetin, ensuring it behaves similarly during extraction and ionization, but is distinguishable by its mass. This minimizes quantification errors due to matrix effects or variations in extraction efficiency.
Q3: Can other compounds be used as internal standards for hesperetin?
A3: Yes, if a deuterated standard is unavailable. A compound with a similar structure and polarity, that is not naturally present in the sample matrix, can be used. For general flavonoid analysis, flavone has been used as an internal standard. However, a deuterated standard like this compound will provide higher accuracy and precision.
Q4: How do I calculate the extraction recovery using an internal standard?
A4: The extraction recovery is calculated by comparing the peak area ratio of hesperetin to the internal standard in the extracted sample with the peak area ratio of a known standard solution that has not undergone extraction. The formula is:
Extraction Recovery (%) = [(Area_Hesperetin_Sample / Area_IS_Sample) / (Area_Hesperetin_Standard / Area_IS_Standard)] * 100
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Hesperetin Recovery | 1. Incomplete cell lysis: The solvent is not effectively penetrating the plant material to release hesperetin. 2. Inappropriate solvent: The solvent used may have low solubility for hesperetin.[3] 3. Insufficient extraction time or temperature: The extraction conditions may not be optimal for efficient transfer of hesperetin into the solvent. 4. Degradation of hesperetin: Hesperetin may be sensitive to high temperatures or alkaline conditions. | 1. Improve sample pre-treatment: Grind the plant material into a fine powder to increase the surface area. Consider enzymatic pre-treatment with cellulase to break down cell walls. 2. Optimize solvent system: Use solvents with good solubility for hesperetin, such as methanol, ethanol, or a mixture of methanol and DMSO.[4] For greener extractions, deep eutectic solvents can be effective. 3. Optimize extraction parameters: Increase extraction time, and temperature (while monitoring for degradation). Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency.[4][5] 4. Control extraction conditions: Avoid excessively high temperatures and extreme pH values to prevent degradation. |
| High Variability in Recovery | 1. Inconsistent sample preparation: Non-homogenous sample material or inconsistent particle size. 2. Inaccurate addition of internal standard: Pipetting errors when adding the internal standard solution. 3. Fluctuations in extraction conditions: Inconsistent temperature, time, or agitation during extraction. | 1. Ensure sample homogeneity: Thoroughly mix the ground plant material before taking aliquots. Use a consistent grinding and sieving process. 2. Use precise pipetting techniques: Calibrate pipettes regularly and use appropriate volume ranges. 3. Standardize extraction protocol: Use a temperature-controlled water bath or shaker and a timer to ensure consistent conditions for all samples. |
| Internal Standard Peak Not Detected or Very Low | 1. Degradation of internal standard: The IS may not be stable under the chosen extraction conditions. 2. Incorrect concentration of internal standard: The amount added may be below the limit of detection of the analytical instrument. | 1. Verify IS stability: Run a control experiment with the internal standard in the extraction solvent under the same conditions but without the sample matrix to check for degradation. 2. Adjust IS concentration: Ensure the final concentration of the internal standard is within the linear range of the detector. |
| Matrix Effects in LC-MS/MS Analysis | 1. Co-eluting compounds: Other compounds from the sample matrix may elute at the same time as hesperetin or the internal standard, causing ion suppression or enhancement. | 1. Optimize chromatographic separation: Adjust the mobile phase gradient, column type, or flow rate to improve the separation of the analytes from interfering matrix components. 2. Use a deuterated internal standard: this compound will co-elute with hesperetin and experience similar matrix effects, allowing for accurate correction. 3. Implement sample clean-up: Use solid-phase extraction (SPE) to remove interfering compounds before analysis. |
Experimental Protocols
Protocol 1: Determination of Hesperetin Extraction Recovery using an Internal Standard
Objective: To accurately quantify the extraction recovery of hesperetin from a solid plant matrix (e.g., citrus peel powder) using a deuterated internal standard (this compound) and HPLC-MS/MS.
Materials:
-
Dried and powdered citrus peel
-
Hesperetin analytical standard
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Dimethyl sulfoxide (DMSO, HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
-
HPLC-MS/MS system
Procedure:
-
Preparation of Standard Solutions:
-
Hesperetin Stock Solution (1 mg/mL): Accurately weigh 10 mg of hesperetin standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the hesperetin stock solution with methanol. Spike each calibration standard with a constant amount of the internal standard stock solution to achieve a final IS concentration of, for example, 1 µg/mL.
-
Unextracted Standard (for recovery calculation): Prepare a standard solution of hesperetin (e.g., 10 µg/mL) and spike it with the internal standard at the same concentration as the calibration standards (e.g., 1 µg/mL). This solution will not undergo the extraction process.
-
-
Sample Preparation and Extraction:
-
Accurately weigh approximately 1 g of the dried citrus peel powder into a centrifuge tube.
-
Add a known volume of the internal standard stock solution to the powder. The amount should be chosen to yield a final concentration within the calibration range after extraction and dilution.
-
Add 20 mL of the extraction solvent (e.g., 80% methanol in water).
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Perform ultrasound-assisted extraction by placing the tube in an ultrasonic bath for 30 minutes at 40°C.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-MS/MS Analysis:
-
Inject the prepared calibration standards, the unextracted standard, and the sample extracts into the HPLC-MS/MS system.
-
Use a suitable C18 column and a mobile phase gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for hesperetin and this compound in Multiple Reaction Monitoring (MRM) mode.
-
-
Calculation of Extraction Recovery:
-
From the analysis of the unextracted standard, determine the peak area ratio of hesperetin to the internal standard (Ratio_Standard = Area_Hesperetin_Standard / Area_IS_Standard).
-
From the analysis of the extracted sample, determine the peak area ratio of hesperetin to the internal standard (Ratio_Sample = Area_Hesperetin_Sample / Area_IS_Sample).
-
Calculate the extraction recovery using the formula: Extraction Recovery (%) = (Ratio_Sample / Ratio_Standard) * 100
-
Quantitative Data Summary
The following table summarizes hypothetical data for different extraction methods to illustrate how recovery can be compared.
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Hesperetin Yield (mg/g DW) | Extraction Recovery (%) |
| Maceration | 80% Ethanol | 25 | 240 | 15.2 | 75 |
| Ultrasound-Assisted | 80% Methanol | 40 | 30 | 20.5 | 92 |
| Microwave-Assisted | 70% Ethanol | 80 | 10 | 18.9 | 85 |
DW: Dry Weight
Visualizations
Caption: Workflow for Determining Hesperetin Extraction Recovery.
Caption: Troubleshooting Logic for Low Hesperetin Recovery.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound 3'-O-β-D-Glucuronide | Benchchem [benchchem.com]
- 3. Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: a Natural Bioflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hesperidin: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qascf.com [qascf.com]
Common pitfalls when using deuterated standards in bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using deuterated standards in bioanalysis.
Frequently Asked Questions (FAQs)
Q1: Why is my blank sample showing a peak for the analyte when only the deuterated internal standard was spiked in?
A1: This issue is likely due to either isotopic contribution from the analyte to the internal standard channel or the presence of unlabeled analyte as an impurity in the deuterated internal standard material.[1] This can lead to an overestimation of the analyte concentration, particularly at lower levels.
Q2: My internal standard signal is decreasing or increasing over the analytical run. What could be the cause?
A2: A drifting internal standard signal can be caused by several factors. One common reason is the back-exchange of deuterium atoms with hydrogen atoms from the solvent, especially if the labels are in chemically labile positions (e.g., on -OH or -NH groups).[2][3] This exchange can be influenced by the pH of the mobile phase or sample diluent.[2] Another possibility is carryover from previous injections or system contamination.
Q3: I'm observing a shift in retention time between my analyte and its deuterated internal standard. Why is this happening and is it a problem?
A3: This phenomenon is known as the chromatographic isotope effect.[4][5] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography because the C-D bond is slightly shorter and stronger than the C-H bond, leading to minor differences in polarity and hydrophobicity.[3][5][6] While a small, consistent shift may not be an issue, a significant or variable shift can lead to differential matrix effects, where the analyte and internal standard are not exposed to the same co-eluting interferences, compromising accurate quantification.[2][7]
Q4: My calibration curve is non-linear at higher concentrations. What could be the cause?
A4: Non-linearity at high concentrations can be due to ion source saturation or "cross-talk" between the analyte and the internal standard.[4] Cross-talk, or isotopic interference, occurs when naturally occurring isotopes of your analyte contribute to the signal of the deuterated internal standard, which becomes more pronounced at high analyte concentrations.[4][8]
Q5: How can I ensure the stability of my deuterated internal standard?
A5: The stability of a deuterated standard depends on the position of the deuterium labels. Labels on chemically stable positions, like aromatic rings, are preferable to those on exchangeable sites such as hydroxyl or amine groups.[2][3] It is also crucial to store the standards correctly, under inert gas or at low temperatures, to prevent degradation and hydrogen exchange.[9][10] Always review the Certificate of Analysis (CoA) for information on the labeling position and isotopic purity.[2]
Troubleshooting Guides
Issue 1: Isotopic Crosstalk and Interference
Symptoms:
-
A signal is detected for the analyte in blank samples spiked only with the deuterated internal standard.[1]
-
The internal standard signal increases with increasing analyte concentration.
-
Non-linear calibration curves, especially at the higher end.[4]
Troubleshooting Workflow:
Caption: Troubleshooting Isotopic Crosstalk.
Issue 2: Deuterium Back-Exchange
Symptoms:
-
Decreasing internal standard signal over the course of an analytical run.[2]
-
Increased signal for the unlabeled analyte over time in a solution containing only the internal standard.
-
Poor reproducibility of results.
Troubleshooting Workflow:
Caption: Troubleshooting Deuterium Back-Exchange.
Issue 3: Chromatographic Isotope Effect
Symptoms:
-
A visible separation in the retention times of the analyte and the deuterated internal standard.[2]
-
Inconsistent analyte/internal standard peak area ratios across samples.[11]
-
Poor accuracy and precision due to differential matrix effects.[7]
Troubleshooting Workflow:
Caption: Troubleshooting Chromatographic Isotope Effects.
Quantitative Data Summary
The magnitude of the retention time shift due to the chromatographic isotope effect can vary depending on the molecule and the chromatographic conditions.
| Compound Pair | Number of Deuterium Atoms | Chromatographic System | Retention Time Shift (Analyte - IS) | Reference |
| Peptides | Varied | UPLC | 3 seconds | [12] |
| Olanzapine / Olanzapine-d3 | 3 | Normal-Phase HPLC | Not specified, but separation observed | [13] |
| Des-methyl olanzapine / Des-methyl olanzapine-d8 | 8 | Normal-Phase HPLC | Better resolution than d3 version | [13] |
A positive retention time shift indicates that the deuterated standard elutes earlier than the analyte.
Experimental Protocols
Protocol 1: Assessment of Deuterium Back-Exchange
Objective: To evaluate the stability of a deuterated internal standard and check for deuterium-hydrogen back-exchange in a biological matrix or solvent.
Materials:
-
Deuterated internal standard stock solution
-
Blank biological matrix (e.g., plasma, urine) or analytical solvent
-
Buffers with varying pH values (e.g., pH 4, 7, 9)
-
Incubator or water bath
-
LC-MS/MS system
Procedure:
-
Spike the deuterated internal standard into aliquots of the blank biological matrix or solvent to a known concentration.
-
If assessing pH effects, adjust the pH of the samples using the different buffers.
-
Incubate the samples at a relevant temperature (e.g., 37°C or autosampler temperature) for various time points (e.g., 0, 2, 4, 8, 24 hours).[1][14]
-
At each time point, process the sample as you would for a regular analysis.
-
Analyze the samples by LC-MS/MS. Monitor the MRM transitions for both the deuterated internal standard and the corresponding unlabeled analyte.
-
Data Analysis: Compare the peak area of the unlabeled analyte signal in the incubated samples to the T=0 sample. A significant increase in the unlabeled analyte signal over time indicates deuterium back-exchange.[2]
Protocol 2: Assessment of Isotopic Crosstalk
Objective: To determine the extent of contribution from the unlabeled analyte to the deuterated internal standard signal and vice versa.
Materials:
-
Unlabeled analyte stock solution
-
Deuterated internal standard stock solution
-
Blank biological matrix
-
LC-MS/MS system
Procedure:
-
Analyte Contribution to IS:
-
Prepare a series of calibration standards of the unlabeled analyte in the blank matrix. Do not add the deuterated internal standard.
-
Prepare a zero sample (blank matrix with no analyte or IS).[1]
-
Analyze the samples using the established LC-MS/MS method.
-
Monitor the MRM transition for the deuterated internal standard in all samples.[1]
-
Data Analysis: Calculate the peak area of the signal observed in the internal standard channel for each calibrant. Plot the observed peak area in the IS channel against the analyte concentration. A linear relationship indicates isotopic crosstalk.[1]
-
-
IS Contribution to Analyte (Purity Check):
-
Prepare a high-concentration solution of the deuterated internal standard in the blank matrix. Do not add the unlabeled analyte.
-
Analyze the sample.
-
Monitor the MRM transition for the unlabeled analyte.
-
Data Analysis: A significant peak at the analyte's retention time and mass transition indicates the presence of the unlabeled analyte as an impurity in the internal standard.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC STUDIES WITH DEUTERATED COMPOUNDS OF BIOLOGICAL IMPORTANCE - ProQuest [proquest.com]
- 7. benchchem.com [benchchem.com]
- 8. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. google.com [google.com]
- 11. benchchem.com [benchchem.com]
- 12. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
Minimizing ion suppression for hesperetin quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the quantification of hesperetin by LC-MS/MS.
Troubleshooting Guides
Issue: Low or No Hesperetin Signal
Question: I am not seeing any peak for hesperetin, or the signal intensity is much lower than expected. What are the possible causes and solutions?
Answer:
This is a common issue that can arise from several factors, primarily related to ion suppression or issues with sample preparation and the analytical instrument.
Possible Causes:
-
Significant Ion Suppression: Co-eluting matrix components (e.g., phospholipids, salts, proteins) from your biological sample can compete with hesperetin for ionization, drastically reducing its signal.[1][2][3]
-
Inefficient Extraction: The sample preparation method may not be effectively extracting hesperetin from the matrix.
-
Suboptimal Ionization Parameters: The mass spectrometer's source settings (e.g., capillary voltage, gas flow, temperature) may not be optimized for hesperetin.
-
Analyte Degradation: Hesperetin may be degrading during sample collection, storage, or processing.
-
Incorrect MRM Transitions: The selected precursor and product ions for Multiple Reaction Monitoring (MRM) may be incorrect or not the most intense.
Troubleshooting Steps & Solutions:
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. This involves infusing a standard solution of hesperetin directly into the mass spectrometer while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of hesperetin indicates the presence of ion suppression.[4]
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a highly effective method for removing interfering matrix components.[1] For hesperetin in plasma, a HyperSep Retain PEP column has been shown to provide good recovery.[5]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate hesperetin from many matrix components.[1]
-
Protein Precipitation: While a simpler method, it may be less effective at removing all interfering components compared to SPE or LLE.[1]
-
-
Chromatographic Separation:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for ion suppression. Since it has nearly identical physicochemical properties to hesperetin, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[1][6]
-
Dilute the Sample: If the hesperetin concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and lessen ion suppression.[6]
-
Switch Ionization Polarity: Hesperetin can be ionized in both positive and negative modes.[7] If you are experiencing significant suppression in one polarity, switching to the other may help, as the interfering compounds may not ionize as efficiently in the alternate mode.[2]
Issue: Inconsistent and Irreproducible Results
Question: My quality control (QC) samples are showing high variability. Why is this happening and how can I improve reproducibility?
Answer:
Inconsistent results are often due to variable matrix effects between samples or inconsistencies in the sample preparation process.
Possible Causes:
-
Sample-to-Sample Matrix Variability: The composition of the biological matrix can differ between individual samples, leading to varying degrees of ion suppression.[6]
-
Inconsistent Sample Preparation: Variability in extraction efficiency during sample preparation can lead to inconsistent results.
-
System Contamination: Buildup of non-volatile salts or other matrix components in the ion source can lead to fluctuating signal intensity.[6]
Troubleshooting Steps & Solutions:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using SPE or LLE is crucial to minimize variability in matrix effects.[1][6]
-
Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[1][6]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.[1][6]
-
Regularly Clean the Ion Source: Follow the manufacturer's recommendations for cleaning the mass spectrometer's ion source to prevent the buildup of contaminants.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte, such as hesperetin, is reduced by the presence of co-eluting components from the sample matrix.[1][6] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of an assay.[6]
Q2: What are the common causes of ion suppression?
A2: Common causes of ion suppression in biological matrices include:
-
Phospholipids: Abundant in plasma and tissue samples.
-
Salts and Buffers: Non-volatile salts can build up in the ion source and interfere with the ionization process.[6]
-
Proteins and Peptides: Can cause significant suppression if not adequately removed.
-
Detergents and Polymers: Often introduced during sample preparation.[6]
Q3: How can I quantify the extent of ion suppression?
A3: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Q4: Is APCI less prone to ion suppression than ESI for hesperetin analysis?
A4: Generally, Atmospheric Pressure Chemical Ionization (APCI) is considered to be less susceptible to ion suppression than Electrospray Ionization (ESI).[8] This is because ESI involves a more complex ionization mechanism.[8] If significant and unavoidable ion suppression is encountered with ESI, switching to APCI could be a viable strategy, provided hesperetin can be efficiently ionized by APCI.
Experimental Protocols
Protocol 1: Hesperetin Extraction from Rat Plasma using SPE
This protocol is adapted from a validated method for the simultaneous quantification of hesperidin and hesperetin in rat plasma.[5]
Materials:
-
Rat plasma
-
Hesperetin standard solution
-
Internal standard solution (e.g., rac-hesperetin-d3)
-
Methanol
-
0.1% Formic acid in water
-
HyperSep Retain PEP SPE cartridges
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment: To 100 µL of rat plasma, add 20 µL of internal standard solution and vortex.
-
Protein Precipitation: Add 300 µL of methanol, vortex for 1 minute, and centrifuge at 14,000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition the HyperSep Retain PEP SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Elution: Elute hesperetin and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes the validation data from an LC-MS/MS method for hesperetin quantification in rat plasma, demonstrating the effectiveness of the described SPE protocol.[5][7][9]
| Parameter | Hesperetin |
| Linearity Range (ng/mL) | 0.2 - 100 |
| Lower Limit of Quantification (ng/mL) | 0.2 |
| Extraction Recovery (%) | >87% |
| Matrix Effect (%) | 94.7% - 113.6% |
| Within-run Precision (%) | 2.06 - 9.54 |
| Between-run Precision (%) | 2.11 - 7.76 |
| Within-run Accuracy (%) | -6.52 to 3.82 |
| Between-run Accuracy (%) | -1.62 to 2.33 |
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression in hesperetin quantification.
Caption: Common causes of ion suppression in LC-MS/MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. providiongroup.com [providiongroup.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability of rac-Hesperetin-d3 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of rac-Hesperetin-d3 in solution, with a particular focus on the impact of pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution important?
A1: this compound is a deuterated, racemic form of Hesperetin, a naturally occurring flavanone found in citrus fruits. The deuterium labeling makes it a suitable internal standard for quantitative analysis in mass spectrometry-based assays. Understanding its stability in solution is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of the compound and the formation of unknown byproducts.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: Based on studies of the closely related compound hesperidin, this compound is expected to be stable in acidic to neutral aqueous solutions (pH 1-7.4).[1] However, under alkaline conditions (pH 9 and above), it is susceptible to degradation, likely through alkaline hydrolysis.[2][3][4] This degradation is more pronounced at elevated temperatures.[2][4]
Q3: Does the deuterium labeling in this compound affect its chemical stability compared to non-deuterated Hesperetin?
A3: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This property, known as the kinetic isotope effect, is the reason deuterated compounds are often used to improve metabolic stability in drug development. While direct comparative studies on the pH-dependent chemical stability are limited, the stronger C-D bond suggests that the chemical stability of this compound is at least comparable to, and potentially slightly greater than, that of non-deuterated hesperetin under the same conditions.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To ensure long-term stability, solutions of this compound should be prepared in buffers with a pH in the acidic to neutral range (ideally below 7.4). For short-term storage, refrigeration (2-8°C) is recommended. For long-term storage, solutions should be frozen at -20°C or -80°C. It is also advisable to protect solutions from light to prevent potential photodegradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected concentrations of this compound in my samples. | Degradation of the compound in solution. | - Verify the pH of your solution: Ensure the pH is within the stable range (below 7.4).- Prepare fresh solutions: For critical experiments, use freshly prepared solutions of this compound.- Check storage conditions: Confirm that stock solutions and samples are stored at the appropriate temperature and protected from light.- Evaluate buffer components: Some buffer components may interact with the compound. Consider using a different buffer system. |
| Appearance of unexpected peaks in my chromatogram. | Formation of degradation products. | - Perform a forced degradation study: Subject a sample of this compound to acidic, basic, and oxidative conditions to identify the retention times of potential degradation products.- Optimize chromatographic method: Adjust the mobile phase composition or gradient to ensure separation of the parent compound from any degradation products. |
| Poor reproducibility between experiments. | Inconsistent solution preparation or handling. | - Standardize buffer preparation: Use a calibrated pH meter and follow a consistent protocol for preparing all buffer solutions.- Control temperature: Ensure that all experiments are conducted at a consistent temperature, as temperature can affect the rate of degradation. |
Stability Data
The following table summarizes the stability of hesperidin, a closely related compound, at different pH values and temperatures. This data provides a strong indication of the expected stability profile for this compound.
| pH | Temperature (°C) | Observation | Degradation Rate Constant (day⁻¹) | Half-life (days) | Reference |
| 1.2 - 7.4 | 25 | No significant degradation observed for up to 2 months. | Not Applicable | Not Applicable | [1][2] |
| 1.2 - 7.4 | 40 | No significant degradation observed for up to 2 months. | Not Applicable | Not Applicable | [1][2] |
| 9.0 | 25 | Degradation observed. | 0.03 | 23 | [2][4] |
| 9.0 | 40 | Accelerated degradation observed. | 0.15 | 4.5 | [2][4] |
Experimental Protocols
Protocol for Assessing the pH Stability of this compound
This protocol outlines a general procedure for evaluating the stability of this compound in solutions of varying pH.
-
Buffer Preparation:
-
Prepare a series of buffers covering the desired pH range (e.g., pH 3, 5, 7.4, and 9). Use standard buffer systems such as citrate, phosphate, and borate.[2] Ensure all buffers are prepared with high-purity water and the pH is accurately measured with a calibrated pH meter.
-
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Spike a small volume of the stock solution into each of the prepared buffers to achieve the desired final concentration for the stability study. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the solution properties.
-
-
Incubation:
-
Aliquot the test solutions into appropriate vials.
-
Incubate the vials at controlled temperatures (e.g., 25°C and 40°C). Protect the samples from light.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot from each vial.
-
Analyze the samples immediately by a validated stability-indicating HPLC method to determine the concentration of this compound remaining.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each pH and temperature condition.
-
Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.
-
Visualizations
Caption: Experimental workflow for assessing the pH stability of this compound.
Caption: Proposed degradation pathway of Hesperetin under alkaline conditions.
References
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of Analytical Methods Using rac-Hesperetin-d3
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. This guide provides an objective comparison of analytical methods for the flavonoid hesperetin, focusing on the superior performance of methods utilizing the stable isotope-labeled internal standard, rac-Hesperetin-d3. Through a detailed examination of experimental data from validated bioanalytical methods, we demonstrate the enhanced accuracy, precision, and reliability conferred by the use of a deuterated internal standard compared to non-deuterated internal standards or methods without an internal standard.
The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry.[1][2] This is due to its ability to mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for variability and matrix effects.[3][4] This guide will delve into the performance characteristics of different analytical approaches for hesperetin quantification, supported by data from published studies.
Comparative Analysis of Analytical Method Performance
The selection of an appropriate analytical method and internal standard is critical for obtaining reliable pharmacokinetic and metabolism data. Below is a comparative summary of validation parameters from three distinct analytical approaches for hesperetin quantification: LC-MS/MS with this compound, GC/MS with a non-deuterated internal standard (naringenin), and HPLC with no internal standard.
| Validation Parameter | LC-MS/MS with this compound[5][6][7] | GC/MS with Naringenin IS[8] | HPLC without Internal Standard[9][10] |
| Linearity Range | 0.2 - 100 ng/mL | 2 - 300 ng/mL | 25 - 2500 ng/mL |
| Correlation Coefficient (r) | > 0.999 | > 0.999 | Not specified |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 2 ng/mL | 4.89 ng/mL |
| Within-run Precision (%RSD) | 2.06 - 9.54% | < 7.16% | < 1% |
| Between-run Precision (%RSD) | 2.11 - 7.76% | Not specified | < 2% |
| Within-run Accuracy | -6.52% to 3.82% | 95.00 - 105.50% | Not specified |
| Between-run Accuracy | -1.62% to 2.33% | Not specified | Not specified |
| Extraction Recovery | > 87% | > 82.5% | > 98% (drug content) |
| Matrix Effect | 94.7% - 113.6% | Not assessed | Not applicable |
As evidenced in the table, the LC-MS/MS method utilizing this compound demonstrates superior sensitivity with a significantly lower LLOQ.[5][6][7] The use of a deuterated internal standard also allows for the assessment and compensation of matrix effects, a critical factor in bioanalysis that is not addressed in the other methods. While the precision of the HPLC method appears high, the lack of an internal standard makes it more susceptible to variations in sample preparation and injection volume.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline the key experimental protocols for the compared methods.
LC-MS/MS Method with this compound Internal Standard
This method is adapted from a validated study for the simultaneous quantification of hesperidin and hesperetin in rat plasma.[5][6][7]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a HyperSep Retain PEP column with methanol followed by water.
-
Load 100 µL of rat plasma, previously spiked with this compound solution.
-
Wash the column with water to remove interferences.
-
Elute hesperetin and this compound with methanol.
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions
-
Column: Hypersil GOLD Phenyl reversed-phase column.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
GC/MS Method with Naringenin Internal Standard
This protocol is based on a validated method for the determination of diosmetin and hesperetin in human plasma and urine.[8]
1. Sample Preparation: Hydrolysis and Liquid-Liquid Extraction (LLE)
-
To 1 mL of plasma or urine, add β-glucuronidase/sulfatase and incubate to hydrolyze conjugates.
-
Add naringenin as the internal standard.
-
Perform LLE with diethyl ether.
-
Evaporate the organic layer to dryness.
-
Derivatize the residue with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
2. GC/MS Conditions
-
Column: HP-5MS capillary column.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized hesperetin and naringenin.
HPLC Method without Internal Standard
The following is a summary of a validated HPLC method for the quantification of hesperetin in a topical gel formulation.[9][10]
1. Sample Preparation
-
Accurately weigh a portion of the topical gel.
-
Extract hesperetin with a suitable solvent such as methanol.
-
Filter the extract prior to HPLC analysis.
2. Chromatographic Conditions
-
Column: Inertsil ODS 3V column.
-
Mobile Phase: Isocratic mixture of acetonitrile and acidified water.
-
Flow Rate: 1.20 mL/min.[10]
-
Detection: UV detection at a specified wavelength.
-
Injection Volume: 20 µL.
Visualizing Hesperetin's Biological Activity and Analytical Workflow
To further understand the context of hesperetin analysis, the following diagrams illustrate a key signaling pathway influenced by hesperetin and a typical bioanalytical workflow.
Caption: Hesperetin inhibits the TGF-β signaling pathway.[1]
Caption: Bioanalytical workflow using an internal standard.
Conclusion
The comprehensive data presented in this guide unequivocally supports the use of this compound as the internal standard of choice for the bioanalysis of hesperetin. The LC-MS/MS method employing this deuterated standard provides superior sensitivity, accuracy, and precision, and effectively mitigates the impact of matrix effects, ensuring the generation of high-quality, reliable data. While alternative methods exist, they present limitations in sensitivity and robustness that can compromise the integrity of research and drug development outcomes. For researchers demanding the highest level of confidence in their bioanalytical results, the adoption of a validated method with a stable isotope-labeled internal standard like this compound is the recommended and scientifically sound approach.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Insights into the Metabolism of the Flavanones Eriocitrin and Hesperidin: A Comparative Human Pharmacokinetic Study [mdpi.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. Simultaneous determination of naringin, hesperidin, neohesperidin, naringenin and hesperetin of Fractus aurantii extract in rat plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision in Hesperetin Quantification: A Comparative Analysis of rac-Hesperetin-d3 as an Internal Standard
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of bioactive compounds is paramount. This guide provides a comparative analysis of the use of rac-Hesperetin-d3 as an internal standard in the quantification of hesperetin, a flavonoid with significant therapeutic potential. We will delve into supporting experimental data, comparing its performance against alternative analytical methods.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry-based bioanalysis. Its chemical and physical properties are nearly identical to the analyte, hesperetin, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and variations in instrument response.
Comparative Performance of Analytical Methods
The following tables summarize the accuracy and precision data from studies employing different analytical techniques and internal standards for the quantification of hesperetin.
Table 1: Method Performance using this compound as Internal Standard (LC-MS/MS)
| Parameter | Within-Run Precision (%RSD) | Between-Run Precision (%RSD) | Within-Run Accuracy (%) | Between-Run Accuracy (%) |
| Value Range | 2.06 - 9.54 | 2.11 - 7.76 | -6.52 to 3.82 | -1.62 to 2.33 |
Data sourced from a study quantifying hesperetin in rat plasma[1][2].
Table 2: Method Performance using Naringenin as Internal Standard (GC/MS)
| Parameter | Precision (%RSD) | Accuracy (%) |
| Value Range | < 7.16 | 95.00 - 105.50 |
Data sourced from a study on the simultaneous determination of diosmetin and hesperetin in human plasma and urine[3].
Table 3: Method Performance of HPLC-UV without Internal Standard
| Parameter | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (% Recovery) |
| Value Range | < 1 | < 2 | 95 - 100 |
Data sourced from a study on the quantification of hesperetin in a topical formulation[4].
The data clearly indicates that while all methods demonstrate acceptable levels of accuracy and precision, the use of a stable isotope-labeled internal standard like this compound in LC-MS/MS methods provides a high degree of reliability, particularly in complex biological matrices. The precision and accuracy values are tightly controlled, which is crucial for pharmacokinetic and metabolic studies. The GC/MS method with naringenin as an internal standard also shows good performance. The HPLC-UV method, while simpler and more accessible, may be more susceptible to matrix interferences in complex samples due to the absence of an internal standard that co-elutes and ionizes similarly to the analyte.
Experimental Protocols
Below are detailed methodologies for two of the discussed analytical approaches.
Method 1: LC-MS/MS Quantification of Hesperetin using this compound
This method is designed for the sensitive and specific quantification of hesperetin in biological matrices such as rat plasma.
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma, add 20 µL of this compound internal standard solution.
-
Vortex mix for 30 seconds.
-
Load the mixture onto a HyperSep Retain PEP solid-phase extraction column.
-
Wash the column with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: Hypersil GOLD Phenyl (50 mm × 2.1 mm, 1.9 µm)
-
Mobile Phase: Gradient elution with A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometry (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), negative mode for hesperetin and this compound.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Data Analysis: The concentration of hesperetin is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Method 2: GC/MS Quantification of Hesperetin using Naringenin as Internal Standard
This method is suitable for the simultaneous determination of hesperetin and other flavonoids in human plasma and urine.
1. Sample Preparation
-
To 1 mL of plasma or urine, add the internal standard (naringenin).
-
Perform enzymatic hydrolysis to release conjugated forms of hesperetin.
-
Acidify the sample and extract with diethyl ether.
-
Evaporate the organic layer to dryness.
-
Derivatize the residue to make the analytes volatile for GC analysis.
2. Gas Chromatography
-
Column: Fused-silica capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature gradient to ensure separation of the analytes.
3. Mass Spectrometry
-
Ionization Mode: Electron Impact (EI).
-
Data Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for hesperetin and naringenin.
-
Data Analysis: Quantification is based on the ratio of the peak area of hesperetin to that of the internal standard, naringenin, plotted against a calibration curve.
Visualizing the Analytical Workflow
The following diagram illustrates the typical workflow for the quantification of hesperetin using an internal standard with LC-MS/MS.
Caption: LC-MS/MS workflow for hesperetin quantification.
References
- 1. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. Simultaneous determination of the flavonoid aglycones diosmetin and hesperetin in human plasma and urine by a validated GC/MS method: in vivo metabolic reduction of diosmetin to hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
The Gold Standard in Hesperetin Quantification: A Comparative Analysis of rac-Hesperetin-d3 and Other Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of the flavonoid hesperetin, the choice of an appropriate internal standard is paramount for achieving accurate and reliable bioanalytical results. This guide provides an objective comparison of rac-Hesperetin-d3, a deuterated internal standard, with other commonly used non-deuterated internal standards. The information presented herein, supported by experimental data, aims to facilitate an informed decision-making process for your analytical needs.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations that may occur.[1][2] Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the "gold standard" as they are chemically almost identical to the analyte, differing only in isotopic composition.[1] This guide delves into a head-to-head comparison of this compound against its non-deuterated counterparts.
Performance Characteristics: A Quantitative Comparison
The selection of an internal standard significantly impacts assay precision and accuracy, particularly in complex biological matrices where matrix effects can be a major challenge.[3] The following table summarizes the quantitative performance data of this compound and other alternative internal standards used in the quantification of hesperetin, as reported in various studies.
| Internal Standard | Analyte(s) | Matrix | Method | Recovery (%) | Precision (%RSD) | Accuracy (%) | Linearity (r) | Reference |
| This compound | Hesperetin, Hesperidin | Rat Plasma | LC-MS/MS | >87 | Within-run: 2.06–9.54, Between-run: 2.11–7.76 | Within-run: -6.52 to 3.82, Between-run: -1.62 to 2.33 | >0.999 | [4][5] |
| Naringenin | Hesperetin, Diosmetin | Human Plasma | LC-MS/MS | >82.5 | - | - | - | [4] |
| 7-Ethoxycoumarin | Hesperetin, Naringenin | Human Plasma | HPLC | >76.7 | Intra-day: 1.3-4.1, Inter-day: 1.7-5.1 | >91.3 | >0.999 | [6] |
| D5-Sudan I | Hesperetin | Not Specified | UPLC-MS/MS | 93.05–114.98 | Intra- and Inter-day: <6.2 | - | >0.9990 | [6] |
Note: The data presented is a compilation from different studies and may not be directly comparable due to variations in experimental conditions.
The Deuterated Advantage: Mitigating Matrix Effects
Matrix effects, which are the suppression or enhancement of an analyte's ionization by co-eluting compounds from the sample matrix, represent a significant hurdle in LC-MS/MS-based bioanalysis.[3] Due to their physicochemical similarity, deuterated internal standards like this compound are expected to experience the same degree of matrix effects as the analyte, leading to more accurate correction and, consequently, more reliable results.[3] Non-deuterated internal standards, being structurally different, may have different retention times and ionization efficiencies, which can lead to inadequate compensation for matrix effects and a potential reduction in accuracy and precision.[3]
Experimental Protocols
To provide a comprehensive understanding, the following are detailed methodologies for key experiments cited in the comparison.
Protocol 1: Quantification of Hesperetin in Rat Plasma using this compound[4][5]
-
Sample Preparation: Solid-phase extraction (SPE) using a HyperSep Retain PEP column.
-
Chromatography: Hypersil GOLD Phenyl reversed-phase column with a gradient elution of 0.1% formic acid in water and acetonitrile.
-
Detection: LC-MS/MS in negative ionization mode, monitoring the precursor/product ion pair of m/z 301.3 → 164.1 for hesperetin and m/z 304.3 → 164.1 for this compound.
-
Validation Range: 0.2–100 ng/mL for hesperetin.
Protocol 2: Quantification of Hesperetin in Human Plasma using 7-Ethoxycoumarin[6]
-
Sample Preparation: Solid-phase extraction using C18 cartridges after enzymatic hydrolysis with β-glucuronidase/sulphatase.
-
Chromatography: C8 reversed-phase column with methanol/water/acetic acid (40:58:2, v/v/v) as the eluent at 45°C.
-
Detection: HPLC with UV detection.
-
Validation Range: 10–300 ng/mL for hesperetin.
Visualizing the Workflow and Comparison
To further clarify the concepts discussed, the following diagrams illustrate a typical bioanalytical workflow and a logical comparison of internal standards.
Conclusion
While various internal standards can be employed for the quantification of hesperetin, the experimental data strongly supports the superiority of deuterated internal standards like this compound. Its ability to closely mimic the behavior of the analyte, particularly in compensating for matrix effects, leads to enhanced accuracy and precision in bioanalytical methods. For researchers striving for the highest quality data in pharmacokinetic studies, drug metabolism research, and other applications requiring precise hesperetin quantification, this compound represents the gold standard choice.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Cross-validation of hesperetin assays using different analytical platforms
A Comparative Guide to the Cross-Validation of Hesperetin Assays
The accurate quantification of hesperetin, a flavanone glycoside abundant in citrus fruits, is critical for researchers in pharmacology, food science, and drug development. Hesperetin's diverse therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects, necessitate reliable and validated analytical methods to understand its pharmacokinetics and mechanisms of action.[1][2][3] This guide provides a comparative overview of common analytical platforms used for hesperetin quantification, supported by experimental data and detailed protocols.
Data Presentation: Performance Comparison of Analytical Platforms
The choice of analytical platform for hesperetin quantification depends on the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most prevalent methods, offering high precision and accuracy. UV-Vis Spectrophotometry provides a simpler, more accessible alternative, though typically with lower sensitivity.
Below is a summary of validation parameters reported for quantifying hesperetin and its precursor, hesperidin, across these platforms.
Table 1: Comparison of Validation Parameters for Hesperetin & Hesperidin Assays
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Analyte(s) | Hesperetin, Hesperidin | Hesperetin, Hesperidin | Hesperidin |
| Linearity Range | 25 - 2500 ng/mL[4] | 0.2 - 100 ng/mL[5][6] | 1.83 - 24.5 µg/mL[7] |
| Correlation (r²) | > 0.999[4] | > 0.999[5][6] | 0.999[8] |
| LOD | 1.61 ng/mL[4] | ~0.06 ng/mL (200 pg/mL)[5][6] | 0.15 - 0.21 µg/mL[8][9] |
| LOQ | 4.89 ng/mL[4] | 0.2 ng/mL[5][6] | 0.42 - 0.65 µg/mL[9][10] |
| Intra-day Precision (%RSD) | < 1%[4] | 2.06 - 9.54%[5][6] | < 2% |
| Inter-day Precision (%RSD) | < 2%[4] | 2.11 - 7.76%[5][6] | < 2% |
| Accuracy / Recovery | 98.46 ± 0.42%[4] | -6.52% to 3.82% (bias)[5][6] | 98 - 102% |
Note: Data is compiled from multiple sources and may involve different experimental conditions (e.g., matrix, specific instrumentation). LOD = Limit of Detection; LOQ = Limit of Quantification; %RSD = Percent Relative Standard Deviation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and cross-validating assay results. The following sections outline typical protocols for each platform.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for routine analysis due to its robustness and cost-effectiveness.
-
Sample Preparation (from a topical gel):
-
An accurately weighed amount of hesperetin-containing gel is dissolved in methanol.
-
The solution undergoes bath sonication to ensure complete dissolution and extraction of the analyte.
-
The resulting solution is filtered and diluted with the mobile phase to a concentration within the validated linear range.[4]
-
-
Chromatographic Conditions:
-
System: HPLC with a UV detector (e.g., Shimadzu LC 2010 CHT).[4]
-
Column: C18 ODS (Octadecylsilane) column (e.g., Inertsil ODS 3V).[4]
-
Mobile Phase: An isocratic mixture of acetonitrile and acidified water (e.g., 50:50, v/v).[4]
-
Flow Rate: 1.2 mL/min.[4]
-
Detection Wavelength: 280 nm.[11]
-
Column Temperature: 35 °C.[12]
-
Retention Time: Approximately 6.0 minutes.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical studies requiring high sensitivity and specificity, especially for complex matrices like plasma.
-
Sample Preparation (from rat plasma):
-
To a 100 µL plasma sample, an internal standard solution is added.
-
The mixture is acidified (e.g., with 0.05% formic acid) and diluted with water.[13]
-
Solid-Phase Extraction (SPE) is performed using a suitable cartridge (e.g., HyperSep Retain PEP) to clean the sample and isolate the analyte.[5][13]
-
The eluate is evaporated to dryness under a nitrogen stream and reconstituted in the initial mobile phase for injection.[13]
-
-
LC-MS/MS Conditions:
-
System: UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[14][15]
-
Column: Reversed-phase column (e.g., Hypersil GOLD Phenyl).[5][6]
-
Mobile Phase: Gradient elution using 0.1% formic acid in water and acetonitrile.[5][6]
-
MRM Transition: Precursor to product ion pair for hesperetin is monitored at m/z 301.3 → 164.1.[5][6]
-
UV-Vis Spectrophotometry
This technique is simple and rapid, suitable for quantifying hesperidin in bulk drugs or simple formulations.
-
Sample Preparation (from bulk drug):
-
Spectrophotometric Conditions:
-
System: Double-beam UV-Vis spectrophotometer.
-
Solvent/Blank: Methanol and water (1:1, v/v).[8]
-
Scan Range: 200 - 400 nm.[8]
-
Maximum Absorption (λmax): Approximately 284 nm for hesperidin.[8]
-
Analysis: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from a standard calibration curve.
-
Visualizations: Workflows and Biological Pathways
Analytical Workflow
The general workflow for quantifying hesperetin in a biological matrix involves several key stages, from sample collection to final data analysis.
References
- 1. Molecular mechanisms of action of hesperidin in cancer: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on the mechanism of action of hesperetin in cerebral ischemia: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on the mechanism of action of hesperetin in cerebral ischemia: a narrative review - Mu - Annals of Translational Medicine [atm.amegroups.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Direct spectrophotometric determination of hesperidin in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. archives.ijper.org [archives.ijper.org]
- 9. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 10. scispace.com [scispace.com]
- 11. jgtps.com [jgtps.com]
- 12. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. UPLC-MS/MS quantification of total hesperetin and hesperetin enantiomers in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Inter-laboratory Insights into Hesperetin Analysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of hesperetin is paramount for pharmacology, toxicology, and formulation studies. This guide provides a comparative overview of analytical methodologies for hesperetin, drawing upon data from various validated studies to offer a semblance of an inter-laboratory comparison. It details experimental protocols and performance characteristics to aid in the selection and implementation of robust analytical methods.
Comparative Analysis of Analytical Methods
The primary analytical technique for the quantification of hesperetin is High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detection. The performance of these methods varies depending on the matrix, instrumentation, and specific chromatographic conditions. Below is a summary of key performance parameters from different studies.
Table 1: Comparison of HPLC and UPLC-MS/MS Method Performance for Hesperetin Analysis
| Parameter | Method 1: HPLC-UV (Topical Gel)[1] | Method 2: UPLC-MS/MS (Plasma)[2] | Method 3: UPLC-MS/MS (Urine)[3] | Method 4: HPLC-UV (Biological Fluids)[4] |
| Linearity Range | 25 - 2500 ng/mL | 0.2 - 100 ng/mL | 50 - 5000 nM | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9999 | > 0.999 | Not Reported | Not Reported |
| Limit of Detection (LOD) | 1.61 ng/mL | Not Reported | Not Reported | Not Reported |
| Limit of Quantitation (LOQ) | 4.89 ng/mL | 0.2 ng/mL | 50 nM | 0.5 µg/mL |
| Intra-day Precision (%RSD) | < 1% | 2.06 - 9.54% | < 15% | < 5% |
| Inter-day Precision (%RSD) | < 2% | 2.11 - 7.76% | < 15% | < 5% |
| Accuracy/Recovery | 95 - 100% | -6.52% to 3.82% (within-run), -1.62% to 2.33% (between-run) | Not Reported | > 98% |
Detailed Experimental Protocols
The methodologies employed in these studies, while all based on chromatography, have distinct differences in their sample preparation, chromatographic separation, and detection parameters.
Method 1: HPLC-UV for Hesperetin in Topical Gel[1]
-
Instrumentation : High-Performance Liquid Chromatograph with a UV detector.
-
Column : Inertsil ODS 3V column.
-
Mobile Phase : A mixture of acetonitrile and acidified water.
-
Flow Rate : Not explicitly stated.
-
Detection : UV detection wavelength not explicitly stated.
-
Sample Preparation :
-
Weigh an accurate amount of hesperetin and dissolve in methanol to achieve a concentration of 1 mg/mL (stock solution).
-
Prepare working solutions by serial dilution of the stock solution with methanol to cover the range of 25 to 2500 ng/mL.
-
For the topical gel, extract hesperetin using methanol, assisted by bath sonication.
-
Method 2: UPLC-MS/MS for Hesperetin in Rat Plasma[2]
-
Instrumentation : UPLC system coupled with a tandem mass spectrometer (MS/MS).
-
Column : Hypersil GOLD Phenyl reversed-phase column.
-
Mobile Phase : Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Detection : Multiple Reaction Monitoring (MRM) mode. The precursor/product ion pair for hesperetin was m/z 301.3 → 164.1.
-
Sample Preparation : Solid-phase extraction using a HyperSep Retain PEP column.
Method 3: UPLC-MS/MS for Hesperetin Enantiomers in Human Urine[3][5]
-
Instrumentation : UPLC-MS/MS system.
-
Column : HPLC Chiralpak IA-3 column for enantiomeric separation.
-
Mobile Phase : H₂O with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Sample Preparation :
-
Incubate urine samples with β-glucuronidase/sulfatase.
-
Isolate hesperetin by solid-phase extraction using 96-well plate mixed-mode cartridges with reversed-phase and anion-exchange functionalities.
-
Method 4: HPLC-UV for Hesperetin Enantiomers in Biological Fluids[4]
-
Instrumentation : HPLC with UV detection.
-
Column : Chiralpak AD-RH column.
-
Detection : UV at 298 nm.
-
Sample Preparation : Precipitate serum and urine (0.1 mL) with cold acetonitrile after adding an internal standard (7-methoxycoumarin).
Hesperetin Signaling Pathways and Experimental Workflow
Hesperetin exerts its biological effects by modulating various signaling pathways. Understanding these pathways is crucial for interpreting the results of in vivo and in vitro studies.
Caption: Hesperetin inhibits PI3K/AKT, ERK, and p38 MAPK pathways to suppress angiogenesis and activates the SIRT1-AMPK pathway to regulate cellular processes.[5][6]
The general workflow for a typical bioanalytical study of hesperetin involves several key stages, from sample collection to data analysis.
Caption: A generalized experimental workflow for the bioanalysis of hesperetin, from sample collection and preparation to instrumental analysis and data processing.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Stereospecific high-performance liquid chromatographic analysis of hesperetin in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hesperetin is a potent bioactivator that activates SIRT1-AMPK signaling pathway in HepG2 cells | Semantic Scholar [semanticscholar.org]
The Gold Standard in Bioanalysis: A Justification for Deuterated Internal Standards
In the rigorous landscape of quantitative bioanalysis, particularly within drug development and clinical research, achieving accurate and reproducible data is paramount. The choice of an internal standard (IS) is a critical factor that directly influences the reliability of liquid chromatography-mass spectrometry (LC-MS/MS) assays. While various types of internal standards exist, the use of a stable isotope-labeled internal standard (SIL-IS), specifically a deuterated internal standard, has become the industry's "gold standard."[1][2][3] This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to justify the preferential use of deuterated standards over other alternatives, such as structural analogs.
Superior Performance of Deuterated Internal Standards: A Data-Driven Comparison
The primary advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[4] This structural similarity ensures that the IS and the analyte behave almost identically during sample extraction, chromatographic separation, and mass spectrometric detection.[5] This co-elution and co-ionization behavior effectively compensates for variability in the analytical process, most notably the unpredictable nature of matrix effects.[3]
Matrix effects, the suppression or enhancement of an analyte's ionization by co-eluting components from the biological matrix, are a major source of error in LC-MS/MS-based bioanalysis.[6] A deuterated internal standard, because it co-elutes with the analyte, experiences the same degree of ion suppression or enhancement.[3] Consequently, the ratio of the analyte signal to the internal standard signal remains constant, leading to more accurate and precise quantification.[4]
The following tables summarize quantitative data from comparative studies, highlighting the superior performance of deuterated internal standards in terms of accuracy and precision.
Table 1: Comparison of Accuracy and Precision for the Quantification of Tacrolimus in Whole Blood
| Internal Standard Type | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Deuterated IS | 5.0 | 5.1 | 102.0 | 4.5 |
| 15.0 | 14.8 | 98.7 | 3.8 | |
| 30.0 | 30.6 | 102.0 | 3.2 | |
| Structural Analog IS | 5.0 | 5.4 | 108.0 | 8.2 |
| 15.0 | 16.1 | 107.3 | 7.5 | |
| 30.0 | 28.9 | 96.3 | 6.8 |
This data demonstrates that the deuterated internal standard provides better accuracy (closer to 100%) and precision (lower %CV) compared to the structural analog.[5]
Table 2: Comparison of Matrix Effect and Recovery for a Hypothetical Drug in Human Plasma
| Internal Standard Type | Parameter | Low QC (ng/mL) | High QC (ng/mL) |
| Deuterated IS | Matrix Factor | 0.98 | 1.03 |
| IS-Normalized Matrix Factor | 1.01 | 0.99 | |
| Recovery (%) | 85.2 | 86.1 | |
| Structural Analog IS | Matrix Factor | 1.15 | 0.85 |
| IS-Normalized Matrix Factor | 1.20 | 0.88 | |
| Recovery (%) | 75.6 | 78.3 |
The IS-normalized matrix factor for the deuterated internal standard is closer to 1, indicating more effective compensation for matrix effects. The recovery of the deuterated IS is also more consistent with that of the analyte.[4]
Potential Challenges and Considerations with Deuterated Internal Standards
Despite their numerous advantages, there are a few potential challenges to consider when using deuterated internal standards:
-
Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time between the analyte and the deuterated standard.[3] If this separation is significant, it can lead to differential matrix effects, undermining the benefits of using a SIL-IS.[7] Careful chromatographic optimization is crucial to ensure co-elution.
-
Deuterium-Hydrogen Exchange: In some instances, deuterium atoms may exchange with hydrogen atoms from the solvent, leading to a loss of the isotopic label and inaccurate quantification.[3] This is more likely to occur with deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH).
-
Cost and Availability: Deuterated standards can be more expensive and may not be commercially available for all analytes, sometimes requiring custom synthesis.[4]
Experimental Protocols
To rigorously assess the suitability of a deuterated internal standard and to comply with regulatory expectations, specific validation experiments are required. The following are detailed protocols for key experiments.
Protocol 1: Assessment of Accuracy and Precision
Objective: To determine the accuracy and precision of the bioanalytical method using a deuterated internal standard across the analytical range.
Methodology:
-
Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. These should be prepared by spiking a known amount of the analyte into the same biological matrix as the study samples.[8]
-
Analytical Runs: Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.[1]
-
Data Analysis:
-
Calculate the concentration of each QC replicate using the calibration curve.
-
Accuracy: Express the mean calculated concentration as a percentage of the nominal concentration. The mean value should be within ±15% of the nominal value (±20% for LLOQ).[9]
-
Precision: Calculate the coefficient of variation (%CV) for the replicates at each concentration level. The %CV should not exceed 15% (20% for LLOQ).[9]
-
Protocol 2: Assessment of Matrix Effect
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the internal standard.
Methodology:
-
Sample Sets:
-
Analysis: Analyze multiple replicates of each set.
-
Data Analysis:
-
Matrix Factor (MF): Calculate the MF by dividing the peak area of the analyte in Set B by the peak area of the analyte in Set A. An MF of <1 indicates ion suppression, while an MF of >1 indicates ion enhancement.[11]
-
IS-Normalized Matrix Factor: Calculate the MF for both the analyte and the internal standard. The IS-normalized MF is the ratio of the analyte's MF to the IS's MF.[10]
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix lots should be ≤15%.[10]
-
Visualizing the Rationale
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Diagram illustrating the concept of matrix effects in an LC-MS/MS ion source.
References
- 1. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 2. fda.gov [fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 9. anivet.au.dk [anivet.au.dk]
- 10. e-b-f.eu [e-b-f.eu]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling rac-Hesperetin-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of rac-Hesperetin-d3, a deuterated form of the flavonoid hesperetin. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of the compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety. The following table outlines the required PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to protect against potential splashes.[1][2] |
| Face Shield | To be used in addition to safety goggles when there is a significant risk of splashing.[1][3] | |
| Hand Protection | Gloves | Nitrile or neoprene gloves are recommended for handling the solid compound and its solutions.[4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn to protect against splashes and spills.[4] |
| Apron | A chemical-resistant apron can provide an additional layer of protection.[5] | |
| Respiratory Protection | Respirator | Use a respirator if there is a risk of inhaling dust, especially when handling the powder form.[2][4] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Planning:
-
Before handling, consult the Safety Data Sheet (SDS) for this compound, available from the supplier.[6][7][8]
-
Ensure all necessary PPE is readily available and in good condition.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid inhalation of dust.[9]
2. Handling the Compound:
-
This compound is typically a solid and should be stored at -20°C.[7]
-
Allow the container to equilibrate to room temperature before opening to prevent condensation, as deuterated compounds can be sensitive to moisture.[10][11]
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the solid. Avoid creating dust.
-
For creating solutions, add the solvent to the solid slowly. Methanol is a suitable solvent.[7]
3. Experimental Work:
-
Clearly label all containers with the compound name, concentration, solvent, and date.
-
Keep containers sealed when not in use to prevent solvent evaporation and contamination.[10]
Disposal Plan
All waste materials contaminated with this compound must be treated as chemical waste.
-
Solid Waste: Collect any unused solid compound, contaminated weigh paper, gloves, and other disposable materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed hazardous waste container. Do not pour down the drain.
-
Disposal: Follow all local, state, and federal regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound, from receiving the compound to its final disposal.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. epa.gov [epa.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. bvl.bund.de [bvl.bund.de]
- 6. This compound | CAS 1346605-26-2 | LGC Standards [lgcstandards.com]
- 7. caymanchem.com [caymanchem.com]
- 8. scbt.com [scbt.com]
- 9. uni-due.de [uni-due.de]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
